molecular formula C21H25N3O3S B1313104 Quetiapine S-oxide CAS No. 329216-63-9

Quetiapine S-oxide

Cat. No.: B1313104
CAS No.: 329216-63-9
M. Wt: 399.5 g/mol
InChI Key: FXJNLPUSSHEDON-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quetiapine S-oxide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound Quetiapine Sulfoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-[(11S)-11-oxobenzo[b][1,4]benzothiazepin-6-yl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNLPUSSHEDON-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439830
Record name Quetiapine Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329216-63-9
Record name Quetiapine S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quetiapine Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[4-(5-Oxidodibenzo[b,f][1,4]Thiazepin-11-yl]-1-Piperazinyl]Ethoxy]Ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE S-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW92313VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Quetiapine S-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] During its metabolism in the body, one of the main transformation products is Quetiapine S-oxide, formed through the sulfoxidation of the parent molecule.[1][2][3] This document provides a detailed technical guide on the chemical synthesis of this compound, an important reference standard for impurity profiling and metabolic studies in the development and manufacturing of Quetiapine. The synthesis is crucial for verifying the structure of this oxidative impurity, which can be present in Quetiapine drug substances upon exposure to air over time.[4][5]

This guide outlines two established synthetic pathways for the selective oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine. Detailed experimental protocols, quantitative data, and characterization analyses are presented to aid researchers in the replication of these syntheses.

Synthetic Pathways

The preparation of this compound is primarily achieved through the controlled oxidation of Quetiapine. The key challenge is the selective oxidation of the sulfur atom without affecting the chemically susceptible nitrogen atoms within the piperazine ring. Two effective methods are detailed below.

Method 1: Oxidation using Hydrogen Peroxide with Sodium Tungstate Dihydrate

A widely cited and effective method for the synthesis of this compound involves the use of hydrogen peroxide as the oxidant in the presence of sodium tungstate dihydrate, which acts as a catalyst.[6] This method provides a selective oxidation of the sulfur atom.

Caption: Synthesis of this compound via catalytic oxidation.

Method 2: Oxidation using Hydrogen Peroxide with Manganese Dioxide

An alternative synthetic route utilizes hydrogen peroxide as the oxidant with manganese dioxide as the catalyst.[4] This method is also employed for the preparation of the S-oxide impurity for stability studies.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using Hydrogen Peroxide and Sodium Tungstate Dihydrate[6]
  • Dissolution: To a 500 mL round-bottom flask, add Quetiapine hemifumarate (9.71 g, 11 mmol) and methanol (200 mL). Stir the mixture mechanically for 15 minutes.

  • Catalyst Addition: Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture.

  • Oxidation: After 30 minutes, add hydrogen peroxide (50%, 0.68 g, 10 mmol).

  • Reaction Monitoring: Stir the reaction mass for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).

  • Quenching: Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃) (1 g, 6.32 mmol).

  • Work-up and Isolation: The resulting residue can be further purified using preparative High-Performance Liquid Chromatography (prep-HPLC) to isolate the pure this compound.[5]

Protocol 2: Synthesis using Hydrogen Peroxide and Manganese Dioxide[4]
  • Reaction Setup: The synthesis is carried out by the oxidation of Quetiapine with 20% hydrogen peroxide at room temperature.

  • Catalyst: Manganese dioxide is added to the reaction mixture.

  • Reaction Conditions: The reaction is maintained at room temperature.

  • Monitoring and Isolation: The progress of the reaction should be monitored by a suitable chromatographic technique like HPLC or TLC. Further details on work-up and isolation for this specific protocol are not extensively detailed in the provided references but would typically involve quenching of the excess oxidant followed by extraction and purification.

Experimental_Workflow start Start dissolve Dissolve Quetiapine Hemifumarate in Methanol start->dissolve add_catalyst Add Sodium Tungstate Dihydrate dissolve->add_catalyst add_h2o2 Add Hydrogen Peroxide add_catalyst->add_h2o2 react Stir for 24 hours add_h2o2->react monitor Monitor by TLC react->monitor quench Quench with Sodium Thiosulfate monitor->quench Reaction Complete isolate Isolate by Prep-HPLC quench->isolate end End isolate->end

Caption: Experimental workflow for this compound synthesis.

Quantitative Data and Characterization

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key quantitative and spectroscopic data.

Table 1: Physicochemical and Chromatographic Data

ParameterValueReference
Molecular FormulaC₂₁H₂₅N₃O₃S[7][8]
Molecular Weight399.51 g/mol [4][8]
AppearanceOff-White to Pale Yellow Solid[8]
TLC Rf0.7 (Methanol:Chloroform - 1:9)[6]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
Mass Spectrometry (DIP MS) m/z 400 [M+H]⁺[6]
Infrared (IR) (KBr, cm⁻¹) 1016 (S=O stretching)[6]
657-617 (C-S-C stretching)[6]
¹H NMR (300 MHz, DMSO-d₆, δ ppm) 6.97-7.79 (aromatic region)[6]
¹³C NMR (75 MHz, DMSO-d₆, δ ppm) 159.70, 148.33, 138.76, 133.16, 132.06 (2C), 131.50, 129.32, 129.06 (2C), 127.29, 125.06, 122.92, 72.11, 69.42, 63.85 (2C), 63.58, 59.98[6]

The notable downfield shift in the aromatic region of the ¹H NMR spectrum and the characteristic S=O stretching in the IR spectrum are key indicators of the successful oxidation of the sulfur atom.[6] Furthermore, the mass spectrum shows the expected molecular ion peak corresponding to the addition of one oxygen atom to the Quetiapine molecule.[6]

Biological Context: Metabolic Pathway

This compound is a major, but pharmacologically inactive, metabolite of Quetiapine in humans.[1][2][9] The metabolic conversion is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3]

Metabolic_Pathway cluster_enzyme Enzymatic Conversion Quetiapine Quetiapine CYP3A4 CYP3A4 (Liver) Quetiapine->CYP3A4 S_oxide This compound (Inactive Metabolite) CYP3A4->S_oxide

Caption: Metabolic conversion of Quetiapine to this compound.

While detailed signaling pathways directly involving this compound are not extensively documented, its formation is a critical aspect of Quetiapine's pharmacokinetic profile. The synthesis and availability of pure this compound are therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the accurate quantification of impurities in Quetiapine active pharmaceutical ingredients (APIs) and formulated products.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, a key metabolite and impurity of Quetiapine. The detailed experimental protocols, coupled with extensive characterization data, serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The provided synthetic routes are robust and allow for the reliable preparation of this important reference standard, facilitating further research into the stability, metabolism, and analytical control of Quetiapine.

References

Quetiapine S-oxide: A Comprehensive Technical Review of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine S-oxide is a primary and pharmacologically inactive human metabolite of the atypical antipsychotic drug, Quetiapine.[1][2] The metabolic pathway predominantly involves the sulfoxidation of the dibenzothiazepine ring of Quetiapine, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Understanding the chemical and structural characteristics of this major metabolite is crucial for a comprehensive assessment of Quetiapine's pharmacokinetics, metabolism, and for the development of analytical methods to monitor its presence in biological matrices. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of this compound.

Chemical Structure

This compound is structurally similar to its parent compound, Quetiapine, with the key difference being the oxidation of the sulfur atom in the dibenzothiazepine ring to a sulfoxide group.

Chemical Name: 2-[2-[4-(5-Oxidodibenzo[b,f][1][4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol[5] Molecular Formula: C21H25N3O3S[5]

Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 399.51 g/mol [6]
CAS Number 329216-63-9[6]
Appearance Off-White to Pale Yellow Solid[6]
Melting Point 45-46°C[6]
Boiling Point Not explicitly reported.
pKa Not explicitly reported.
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml), Slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml)

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of Quetiapine. One established method involves the following steps:

Materials:

  • Quetiapine hemifumarate

  • Methanol

  • Sodium tungstate dihydrate

  • 50% Hydrogen peroxide

  • Sodium thiosulfate

  • Chloroform

  • Deionized water

Procedure:

  • To a mechanically stirred solution of Quetiapine hemifumarate (9.71 g, 11 mmol) in methanol (200 mL) in a 500 mL round-bottom flask, add sodium tungstate dihydrate (4.8 g, 14.6 mmol).

  • After 15 minutes of stirring, add 50% hydrogen peroxide (0.68 g, 10 mmol) to the reaction mixture.

  • Stir the reaction mass for 24 hours at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

  • Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).

  • Extract the product with chloroform.

  • Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by preparative High-Performance Liquid Chromatography (HPLC).[7][8]

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic S=O stretching band around 1016 cm-1, which is absent in the parent drug, Quetiapine. Other characteristic peaks include O-H stretching (around 3412 cm-1), aliphatic C-H stretching (around 2920-2989 cm-1), and C-N stretching (around 1119-1158 cm-1).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d6, δ ppm): The aromatic region typically shows multiplets between δ 6.97-7.79. The aliphatic protons of the piperazine and ethoxyethanol side chain appear as multiplets in the range of δ 2.48-3.56.[7][8]

    • ¹³C NMR (DMSO-d6, δ ppm): The spectrum shows characteristic peaks for the aromatic carbons, as well as the aliphatic carbons of the piperazine and ethoxyethanol moieties. The carbon signals of the dibenzothiazepine ring adjacent to the sulfoxide group are shifted compared to Quetiapine.[7][8]

  • Mass Spectrometry (MS): The mass spectrum of this compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 400.[7][8]

Metabolic Pathway of Quetiapine to this compound

The primary metabolic pathway for the formation of this compound is the oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4, in the liver.[3]

metabolic_pathway Quetiapine Quetiapine Quetiapine_S_oxide This compound (Inactive Metabolite) Quetiapine->Quetiapine_S_oxide Sulfoxidation CYP3A4 CYP3A4 (Liver) CYP3A4->Quetiapine_S_oxide

Metabolic conversion of Quetiapine to this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The information presented, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its metabolic pathway, serves as a valuable resource for researchers and professionals involved in the study and development of Quetiapine and related compounds. A thorough understanding of this major metabolite is essential for a complete picture of the drug's behavior in the human body.

References

A Technical Guide to the Spectroscopic Data of Quetiapine S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for Quetiapine S-oxide, a principal oxidation impurity and metabolite of the antipsychotic drug Quetiapine. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound (2-{2-[4-(5-oxo-5H-5λ4-dibenzo[b,f][1][2]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker 300 MHz Advance NMR spectrometer, with chemical shifts (δ) reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard.[1] The solvent used was deuterated dimethyl sulfoxide (DMSO-d6).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.56-7.79m2HAr-H
7.28-7.49m4HAr-H
7.18t (J = 7.5 Hz)1HAr-H
6.97-7.07m1HAr-H
3.41-3.56m6H3 x OCH₂
2.48-2.55m10H5 x N-CH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ ppm)Assignment
157.00Aromatic C
147.35Aromatic C
142.55Aromatic C
135.70Aromatic C
132.05Aromatic C
130.67Aromatic C
130.56Aromatic C
128.48Aromatic C
124.73Aromatic C
123.42Aromatic C
122.19Aromatic C
119.77Aromatic C
119.00Aromatic C
72.24OCH₂
68.21OCH₂
60.26OCH₂
57.17N-CH₂
52.77N-CH₂
45.28N-CH₂
Infrared (IR) Spectroscopy

The IR spectrum exhibits a characteristic S=O stretching band, confirming the oxidation of the sulfur atom in the dibenzothiazepine ring.[1][2]

Table 3: IR Absorption Data for this compound [1]

Wavenumber (cm⁻¹)Assignment
3410O-H stretching (broad)
2867C-H stretching
1598C=N stretching
1158, 1119C-N stretching
1040C-O-C symmetric stretching
1016S=O stretching
881, 837Ar-H bending
657, 617C-S stretching
Mass Spectrometry (MS)

Mass spectral analysis confirms the molecular weight of this compound. The molecular formula is C₂₁H₂₅N₃O₃S, with a molecular weight of 399.51 g/mol .[3][4] The mass spectrum shows a prominent protonated molecular ion [M+H]⁺ at m/z 400.[1][2]

Table 4: Mass Spectrometry Data for this compound [1]

m/zIonRelative Intensity (%)
400[M+H]⁺83
422[M+Na]⁺5

Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1][2]

This compound (IV) is synthesized by the oxidation of Quetiapine hemifumarate (II). Quetiapine hemifumarate is oxidized using hydrogen peroxide in methanol in the presence of sodium tungstate dihydrate, which acts as a catalyst.[1][2] Another reported method involves the oxidation of Quetiapine with 20% hydrogen peroxide in the presence of manganese dioxide at room temperature.

Spectroscopic Analysis[1][2]
  • Infrared (IR) Spectroscopy : IR spectra were recorded on a Perkin Elmer Spectrum FT-IR Spectrometer. The analysis was performed using a 1% potassium bromide (KBr) pellet of the sample.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a Bruker 300 MHz Advance NMR spectrometer. The operating frequencies were 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. Samples were dissolved in DMSO-d6, and Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts.[1]

  • Mass Spectrometry (MS) : Mass spectra were obtained using an Agilent 1100 Series LC-MSD-TRAP-SL system. The analysis was conducted using Direct Inlet Probe (DIP) Mass Spectrometry.[1]

Visualization of Analytical Workflow

The logical workflow for the characterization of this compound is depicted below. This process begins with the synthesis or isolation of the compound, followed by parallel spectroscopic analyses to elucidate and confirm its chemical structure.

Spectroscopic_Analysis_Workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion synthesis Synthesis / Isolation of this compound ir_node IR Spectroscopy synthesis->ir_node nmr_node NMR Spectroscopy synthesis->nmr_node ms_node Mass Spectrometry synthesis->ms_node ir_data Functional Groups (S=O, C-S) ir_node->ir_data nmr_data Proton & Carbon Environment nmr_node->nmr_data ms_data Molecular Weight & Formula ms_node->ms_data elucidation Structure Elucidation & Confirmation ir_data->elucidation nmr_data->elucidation ms_data->elucidation

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Quetiapine S-oxide: A Potential Biomarker for CYP3A4-Mediated Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. One of the main metabolic pathways is sulfoxidation, leading to the formation of quetiapine S-oxide, a major but pharmacologically inactive metabolite.[1] The quantification of this compound in biological matrices presents a promising opportunity for its use as a biomarker to assess CYP3A4 activity and predict quetiapine metabolism in patients. This technical guide provides a comprehensive overview of the metabolic pathways of quetiapine, with a focus on the formation of this compound. It includes detailed experimental protocols for the quantification of quetiapine and its metabolites, a summary of pharmacokinetic data, and a discussion on the potential clinical utility of this compound as a biomarker.

Introduction

Quetiapine is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[2] The clinical efficacy and safety of quetiapine are influenced by its complex pharmacokinetic profile, which is characterized by extensive first-pass metabolism.[3] The primary enzyme responsible for quetiapine metabolism is CYP3A4, which accounts for approximately 89% of its overall metabolism.[4][5] Genetic polymorphisms and drug-drug interactions affecting CYP3A4 activity can lead to significant interindividual variability in quetiapine exposure and response. Therefore, a reliable biomarker for CYP3A4 activity could aid in personalizing quetiapine therapy. This compound, a major metabolite formed exclusively by CYP3A4, is a strong candidate for such a biomarker.[1]

Quetiapine Metabolism

Quetiapine is metabolized through several pathways, including sulfoxidation, N-dealkylation, O-dealkylation, and hydroxylation.[6] The major metabolites are this compound and N-desalkylquetiapine (norquetiapine), which is an active metabolite.[5] While norquetiapine contributes to the therapeutic effect, this compound is considered inactive.[1]

The formation of this compound is catalyzed predominantly by CYP3A4.[1] Therefore, the concentration of this metabolite in plasma is expected to reflect the metabolic capacity of CYP3A4.

Metabolic Pathways of Quetiapine

The metabolic conversion of quetiapine to its major metabolites is depicted in the following diagram.

Quetiapine_Metabolism Quetiapine Quetiapine Quetiapine_S_oxide This compound (inactive) Quetiapine->Quetiapine_S_oxide CYP3A4 (Sulfoxidation) N_desalkylquetiapine N-desalkylquetiapine (Norquetiapine) (active) Quetiapine->N_desalkylquetiapine CYP3A4 (N-dealkylation) 7-hydroxyquetiapine 7-hydroxyquetiapine (active) Quetiapine->7-hydroxyquetiapine CYP2D6 (Hydroxylation) Other_metabolites Other Metabolites Quetiapine->Other_metabolites CYP3A5, UGTs N_desalkylquetiapine->Other_metabolites CYP2D6

Figure 1: Simplified metabolic pathway of quetiapine.

This compound as a Biomarker for CYP3A4 Activity

The rationale for using this compound as a biomarker for CYP3A4 activity is based on the fact that its formation is primarily dependent on this enzyme. Therefore, the ratio of this compound to the parent drug in plasma could serve as a phenotypic measure of CYP3A4 metabolic function. This can be particularly useful in predicting drug-drug interactions and in guiding dose adjustments for individual patients. Studies have shown a significant correlation between the levels of 4β-hydroxycholesterol, an endogenous biomarker of CYP3A4 activity, and the steady-state concentrations of quetiapine, supporting the principle of using a biomarker to guide dosing.[7]

Logical Workflow for Biomarker Validation

The validation of this compound as a CYP3A4 biomarker would involve a series of experimental and clinical steps.

Biomarker_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation In_vitro_studies In vitro studies (Human Liver Microsomes, recombinant CYPs) Analytical_method_dev Analytical Method Development & Validation In_vitro_studies->Analytical_method_dev Establish kinetics Animal_studies Animal studies PK_studies Pharmacokinetic studies in healthy volunteers Animal_studies->PK_studies Inform human studies Analytical_method_dev->Animal_studies Quantify in vivo DDI_studies Drug-Drug Interaction studies (with CYP3A4 inducers/inhibitors) PK_studies->DDI_studies Establish baseline Patient_studies Studies in patient populations DDI_studies->Patient_studies Assess clinical relevance

Figure 2: Workflow for validating a biomarker.

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for quetiapine and its major metabolites. Data for this compound are limited and require further investigation.

ParameterQuetiapine (IR)Quetiapine (XR)N-desalkylquetiapineThis compoundReference(s)
Tmax (h) 1-25-6~12~7[3][8][9]
t1/2 (h) ~7~7~12~7[3][5]
Cmax (ng/mL) Dose-dependentDose-dependentVariableSimilar to Quetiapine[9][10]
AUC (ng·h/mL) Dose-dependentDose-dependentVariableSimilar to Quetiapine[9][10]

Note: IR = Immediate Release, XR = Extended Release. Pharmacokinetic parameters for metabolites are highly variable and depend on the parent drug's formulation and individual patient factors.

Experimental Protocols

Quantification of Quetiapine and Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of quetiapine and its metabolites, including this compound, in human plasma.

5.1.1. Materials and Reagents

  • Quetiapine, this compound, and N-desalkylquetiapine reference standards

  • Internal standard (e.g., carbamazepine or clozapine)[11][12]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[13] or protein precipitation plates[11]

5.1.2. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.[11]

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters Xbridge C18, 3.5μm, 2.1mm×50mm).[11]

  • Mobile Phase: A gradient of mobile phase A (water with 10mM ammonium acetate and 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[11]

  • Flow Rate: 0.4 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) of the following transitions:

    • Quetiapine: m/z 384.2 → 253.1[11]

    • This compound: m/z 400.3 → 221[14]

    • N-desalkylquetiapine: m/z 296.3 → 210[14]

    • Internal Standard (Carbamazepine): m/z 237.0 → 194.0[11]

5.1.4. Experimental Workflow Diagram

LCMS_Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 3: LC-MS/MS experimental workflow.
In Vitro Metabolism Studies

5.2.1. Incubation with Human Liver Microsomes (HLMs)

  • Prepare an incubation mixture containing pooled HLMs, NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding quetiapine.

  • Incubate for a specified time period (e.g., 0-60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS as described above.

5.2.2. Recombinant CYP450 Enzyme Assays

To confirm the specific contribution of CYP3A4 to this compound formation, incubations can be performed with recombinant human CYP3A4 enzymes. The protocol is similar to the HLM assay, but with the specific enzyme instead of the microsomal pool.

Synthesis of this compound Standard

An authentic standard of this compound is essential for accurate quantification. It can be synthesized by the oxidation of quetiapine.

6.1. Synthetic Protocol

A reported method for the synthesis of this compound involves the oxidation of quetiapine with hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate in methanol.[15] Another method utilizes sodium periodate in methanol.[15] The resulting product can be purified by preparative HPLC and its structure confirmed by NMR and mass spectrometry.

Conclusion

This compound holds significant promise as a clinical biomarker for CYP3A4 activity. Its measurement in plasma can provide valuable insights into an individual's metabolic capacity for quetiapine, thereby enabling more personalized dosing strategies. The analytical methods for its quantification are well-established, and further clinical studies are warranted to fully validate its utility in predicting drug response and minimizing adverse effects. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to explore the potential of this compound in optimizing quetiapine therapy.

References

The Pharmacological Profile of Quetiapine S-oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, Quetiapine S-oxide is a major metabolite resulting from the oxidation of the dibenzothiazepine ring. This technical guide provides a comprehensive overview of the pharmacological relevance of this compound, focusing on its formation, pharmacokinetic profile, and receptor binding affinity. Detailed experimental protocols for its synthesis and analytical quantification are also presented to support further research in drug metabolism and safety assessment.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved.[2] This metabolic process generates several metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and the reportedly inactive this compound.[3] Understanding the pharmacological profile of these metabolites is crucial for a complete comprehension of quetiapine's overall clinical effects, potential drug-drug interactions, and safety profile. This guide focuses specifically on this compound, a major but pharmacologically inactive metabolite.[4][3][5]

Metabolism and Formation of this compound

The primary route of this compound formation is through the sulfoxidation of the parent quetiapine molecule.[6] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this metabolic transformation.[5][7][8] The sulfoxidation reaction occurs on the sulfur atom of the dibenzothiazepine nucleus of quetiapine.

Signaling Pathway: Quetiapine Metabolism to S-oxide

Quetiapine_Metabolism Metabolic Pathway of Quetiapine to this compound Quetiapine Quetiapine S_oxide This compound (Inactive Metabolite) Quetiapine->S_oxide Sulfoxidation CYP3A4 CYP3A4 CYP3A4->Quetiapine catalyzes

Caption: CYP3A4-mediated sulfoxidation of quetiapine.

Pharmacological Activity and Receptor Binding

This compound is consistently reported to be a pharmacologically inactive metabolite.[4][3][5][9] While extensive receptor binding data is available for quetiapine and its active metabolite, norquetiapine, specific binding affinity studies for this compound are not widely published, likely due to its established inactivity. For comparative purposes, the receptor binding profile of quetiapine is presented below. The inactivity of the S-oxide metabolite implies that its affinity for key neurotransmitter receptors is negligible.

Table 1: Receptor Binding Affinity (Ki, nM) of Quetiapine

ReceptorKi (nM)
Dopamine D1990
Dopamine D2380
Dopamine D42020
Serotonin 5-HT1A390
Serotonin 5-HT2A640
Serotonin 5-HT2C1840
Histamine H16.9
Adrenergic α1A22
Adrenergic α2A2900
Muscarinic M137

Lower Ki values indicate higher binding affinity.

Pharmacokinetics

Following oral administration of quetiapine, this compound is a major circulating metabolite.[10] Pharmacokinetic parameters for this compound have been determined in human studies.

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValue (mean ± SD)
Cmax77.3 ± 32.4 ng/mL[10]
AUClast1,286 ± 458 ng•h/mL[10]

Experimental Protocols

Synthesis of this compound

A method for the selective oxidation of quetiapine to this compound has been described.[11]

Objective: To synthesize this compound from Quetiapine hemifumarate.

Materials:

  • Quetiapine hemifumarate

  • Methanol

  • Sodium tungstate dihydrate

  • Hydrogen peroxide (50%)

  • Sodium thiosulfate

  • Chloroform

  • Deionized water

  • Anhydrous sodium sulfate

  • Acetonitrile

  • Round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV cabinet

Procedure:

  • To a 500 mL round-bottom flask equipped with a mechanical stirrer, add Quetiapine hemifumarate (9.71 g, 11 mmol) and methanol (200 mL).

  • Stir the mixture for 15 minutes.

  • Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture.

  • After 30 minutes of stirring, add hydrogen peroxide (50%, 0.68 g, 10 mmol).

  • Stir the reaction mass for 24 hours.

  • Monitor the progress of the reaction by TLC using a mobile phase of chloroform:methanol (9:1).

  • Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).

  • Concentrate the resulting solution under reduced pressure at a temperature below 50°C.

  • Partition the obtained residue between chloroform (100 mL) and water (100 mL).

  • Separate the organic layer, wash with deionized water (100 mL), dry over anhydrous sodium sulfate, and distill off the solvent.

  • The resulting residue can be further purified by preparative HPLC to obtain pure this compound.[11]

Analytical Method for this compound Quantification

A stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the determination of quetiapine and its impurities, including this compound.[12]

Objective: To quantify this compound in a sample mixture.

Instrumentation and Conditions:

  • System: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column

  • Mobile Phase A: 0.1% aqueous triethylamine (pH 7.2)

  • Mobile Phase B: Acetonitrile and methanol mixture (80:20 v/v)

  • Elution: Gradient

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 252 nm

  • Injection Volume: 1 µL

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare the sample solution for analysis.

  • Set up the RP-UPLC system with the specified conditions.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: Synthesis and Analysis

Synthesis_Analysis_Workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Analysis start_synthesis Quetiapine Hemifumarate reaction Oxidation with H2O2 and Sodium Tungstate start_synthesis->reaction quench Quenching with Sodium Thiosulfate reaction->quench workup Extraction and Purification quench->workup end_synthesis Pure this compound workup->end_synthesis start_analysis Sample containing This compound rp_uplc RP-UPLC Separation start_analysis->rp_uplc detection UV Detection at 252 nm rp_uplc->detection quantification Quantification detection->quantification

Caption: Synthesis and analysis workflow for this compound.

Conclusion

This compound is a major, yet pharmacologically inactive, metabolite of quetiapine. Its formation is primarily mediated by CYP3A4 through sulfoxidation. While it is a significant component in the metabolic profile of quetiapine, its lack of affinity for key neurotransmitter receptors indicates that it does not contribute to the therapeutic effects or the primary side-effect profile of the parent drug. The provided experimental protocols for its synthesis and analysis serve as valuable resources for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology, enabling further investigation into the disposition and safety of quetiapine.

References

Quetiapine S-oxide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quetiapine S-oxide, a primary metabolite of the atypical antipsychotic drug Quetiapine. This document outlines its chemical identity, synthesis, characterization, and metabolic pathway, presenting the information in a structured format to support research and drug development activities.

Core Data Summary

A summary of the key chemical and physical properties of this compound is presented below.

ParameterValueReference
CAS Number 329216-63-9[1][2][3][4][5]
Molecular Formula C21H25N3O3S[1][3][6]
Molecular Weight 399.51 g/mol [1][2][4][5]
Appearance Off-White to Pale Yellow Solid
Synonyms Quetiapine Sulfoxide, 2-{2-[4-(5-Oxo-5H-5λ4-dibenzo[b,f][3][6]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol[1][3]

Metabolic Pathway and Formation

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound occurs through the sulfoxidation of the dibenzothiazepine ring of Quetiapine.[6] In vitro studies utilizing human liver microsomes have identified CYP3A4 as the principal enzyme responsible for this metabolic conversion.[5][6][7][8] this compound is considered a major but pharmacologically inactive metabolite.[6]

Quetiapine_Metabolism Metabolic Pathway of Quetiapine to this compound Quetiapine Quetiapine Quetiapine_S_oxide This compound (inactive metabolite) Quetiapine->Quetiapine_S_oxide Sulfoxidation CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Quetiapine_S_oxide

Caption: Metabolic conversion of Quetiapine to this compound via CYP3A4-mediated sulfoxidation.

Experimental Protocols

Synthesis of this compound

A detailed method for the synthesis of this compound from Quetiapine hemifumarate has been reported.[1][9]

Materials:

  • Quetiapine hemifumarate

  • Methanol

  • Sodium tungstate dihydrate

  • Hydrogen peroxide (50%)

  • Sodium thiosulfate

  • Chloroform

  • Deionized water

Procedure:

  • To a 500 mL round-bottom flask equipped with a mechanical stirrer, add Quetiapine hemifumarate (9.71 g, 11 mmol) and methanol (200 mL).

  • Stir the mixture for 15 minutes.

  • Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture and stir for an additional 30 minutes.

  • Add hydrogen peroxide (50%, 0.68 g, 10 mmol) to the flask.

  • Stir the reaction mass for 24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).

  • Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

Analytical TechniqueObserved DataReference
Mass Spectrometry (DIP-MS) Molecular ion peak at m/z 400 (M+H)+[1][9]
Infrared (IR) Spectroscopy Characteristic S=O stretching at 1016 cm-1[1][9]
¹H NMR Spectroscopy Downfield shift of the aromatic region to δ 6.97-7.79[1][9]
¹³C NMR Spectroscopy Signals for C-14 and C-18 at δ 128.48 and 119.77, indicating an upfield shift due to sulfur oxidation.[1][9]

Analytical Methods

Several analytical methods have been developed for the determination and separation of Quetiapine and its impurities, including this compound. A stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been reported for the quantitative determination of Quetiapine in pharmaceutical dosage forms. This method is capable of separating Quetiapine from its degradation products, including the N-oxide and S-oxide forms, which are significantly formed under oxidative stress conditions (e.g., 30% H₂O₂ at 60°C for 1 hour).

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_Analysis_Workflow Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start Quetiapine hemifumarate Reaction Oxidation with H₂O₂ and Na₂WO₄ in Methanol Start->Reaction Quench Quenching with Na₂S₂O₃ Reaction->Quench TLC TLC Monitoring (Reaction Progress) Reaction->TLC Product Crude Quetiapine S-oxide Quench->Product Purification Purification (e.g., Prep HPLC) Product->Purification Characterization Structural Characterization (MS, IR, NMR) Purification->Characterization

Caption: A generalized workflow from the synthesis of crude this compound to its purification and characterization.

References

An In-depth Technical Guide on the Role of Quetiapine S-oxide in Drug Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] The chemical stability of quetiapine fumarate, the active pharmaceutical ingredient (API), is a critical aspect of drug development and manufacturing.[2] Impurity profiling, the identification and quantification of all potential impurities in a drug substance and product, is a regulatory requirement to ensure the safety and efficacy of the medication.[3][4] One of the principal degradation products of quetiapine is Quetiapine S-oxide, an oxidative impurity that can form during synthesis, formulation, and storage.[4][5] This guide provides a comprehensive technical overview of the role of this compound in drug impurity profiling, including its formation, analytical detection, and control strategies.

Formation of this compound

This compound is primarily formed through the oxidation of the sulfur atom in the dibenzothiazepine ring of the quetiapine molecule.[5][6] This oxidation can be induced by various stress conditions, making it a critical impurity to monitor during stability studies.

Key Formation Pathways:

  • Oxidative Stress: Forced degradation studies have demonstrated that quetiapine is particularly susceptible to degradation under oxidative conditions.[2][7] Exposure to oxidizing agents such as hydrogen peroxide leads to the significant formation of this compound.[5][7]

  • Metabolic Oxidation: In vivo, quetiapine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, which can lead to the formation of this compound.[6] While this guide focuses on its role as a drug impurity, understanding its metabolic pathway is relevant to its overall pharmacological profile.

  • Photodegradation: Quetiapine is known to be photosensitive, and exposure to light can contribute to its degradation, potentially leading to the formation of various impurities.[8][9]

  • Hydrolytic Conditions: Degradation of quetiapine has also been observed under acidic and basic hydrolytic conditions, although oxidative degradation is generally more significant.[2][10]

The following diagram illustrates the formation of this compound from Quetiapine under oxidative stress.

G Formation of this compound Quetiapine Quetiapine Quetiapine_S_oxide This compound Quetiapine->Quetiapine_S_oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Quetiapine_S_oxide

Caption: Formation pathway of this compound from Quetiapine.

Analytical Methodologies for Detection and Quantification

Accurate and robust analytical methods are essential for the detection and quantification of this compound in drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

A stability-indicating analytical method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[7] Several studies have reported the development and validation of such methods for quetiapine and its related compounds, including this compound.[2][7]

Table 1: Summary of Analytical Methods for Quetiapine and Impurities

MethodColumnMobile PhaseDetectionKey FindingsReference
RP-UPLCAgilent Eclipse Plus C18, RRHD 1.8 μmGradient elution with 0.1% aqueous triethylamine (pH 7.2) and Acetonitrile:Methanol (80:20 v/v)UV at 252 nmSeparates quetiapine from five impurities, including S-oxide, within 5 minutes.[7][7]
HPLC/DADCore-shell C18IsocraticDADSeparates all primary degradation products, with identification by ESI-MS/MS.[2][2]
HPLCC18 (Zorbax Eclipse Plus)Gradient with acetate buffer (10 mM, pH 5) and acetonitrileDAD at 225 nmDetermines quetiapine and its metabolites, including sulfoxide, in rat plasma.[11][11]
Experimental Protocol: Stability-Indicating RP-UPLC Method

This protocol is based on a validated method for the determination of quetiapine and its impurities.[7]

Objective: To quantify Quetiapine and its related impurities, including this compound, in a pharmaceutical dosage form.

Materials:

  • Quetiapine Fumarate reference standard and impurity standards (including this compound)

  • HPLC grade acetonitrile and methanol

  • Triethylamine and orthophosphoric acid

  • Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) column

  • RP-UPLC system with a UV detector

Chromatographic Conditions:

  • Mobile Phase A: 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile and methanol (80:20 v/v).

  • Gradient Elution: (A specific gradient program should be optimized for the separation).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 1 μL.

Procedure:

  • Standard Preparation: Prepare a standard solution of Quetiapine Fumarate and spiked solutions containing known concentrations of this compound and other relevant impurities in a suitable diluent (e.g., a mixture of water, acetonitrile, and perchloric acid).

  • Sample Preparation: Prepare the sample solution from the pharmaceutical dosage form in the same diluent.

  • Chromatographic Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms.

  • Quantification: Calculate the amount of this compound in the sample by comparing its peak area with that of the corresponding standard.

The following workflow diagram illustrates the process of impurity profiling using a stability-indicating UPLC method.

G Impurity Profiling Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (from Dosage Form) UPLC_Injection Inject into UPLC System Sample_Prep->UPLC_Injection Standard_Prep Standard Preparation (API + Impurities) Standard_Prep->UPLC_Injection Chromatogram Generate Chromatograms UPLC_Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for drug impurity profiling using UPLC.

Regulatory Perspective and Control Strategies

Regulatory authorities such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in drug substances and products.[3][5] Impurities present at levels greater than 0.1% should be identified and characterized.[5]

Control strategies for this compound include:

  • Process Optimization: Optimizing the synthetic process to minimize the formation of oxidative impurities.

  • Excipient Compatibility: Ensuring that the excipients used in the formulation do not promote the oxidation of quetiapine.

  • Packaging and Storage: Using appropriate packaging materials and storing the drug product under conditions that protect it from light, heat, and moisture to minimize degradation.[3]

  • Setting Acceptance Criteria: Establishing appropriate specifications for this compound in the drug substance and final product based on stability data and toxicological assessments.

Impact of this compound on Drug Quality and Safety

The presence of impurities, including this compound, can potentially impact the quality, safety, and efficacy of the drug product.[4] While this compound is considered a major but pharmacologically inactive metabolite, its presence as an impurity needs to be controlled.[6] The degradation of the active ingredient can lead to a loss of potency of the drug product.[2]

Synthesis and Characterization of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical methods and for toxicological studies.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported method for the selective oxidation of Quetiapine.[5]

Objective: To synthesize this compound for use as a reference standard.

Materials:

  • Quetiapine hemifumarate

  • Hydrogen peroxide

  • Methanol

  • Sodium tungstate dihydrate

Procedure:

  • Dissolve Quetiapine hemifumarate in methanol.

  • Add hydrogen peroxide and a catalytic amount of sodium tungstate dihydrate to the solution.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, isolate and purify the product to obtain this compound.

Characterization: The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure, including:

  • Mass Spectrometry (MS) to determine the molecular weight.[5]

  • Infrared (IR) Spectroscopy to identify the S=O stretching vibration.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical structure.[5]

Quetiapine's Mechanism of Action and the Relevance of Impurity Profiling

Quetiapine exerts its antipsychotic effects through a complex interaction with multiple neurotransmitter receptors, including dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), histamine (H1), and adrenergic (alpha 1, alpha 2) receptors.[5] The primary active metabolite, norquetiapine, also contributes significantly to its therapeutic effects, particularly its antidepressant properties.[12]

The following diagram illustrates the key receptor interactions of Quetiapine.

G Quetiapine Receptor Binding Profile cluster_receptors Receptor Targets Quetiapine Quetiapine D2 Dopamine D2 Quetiapine->D2 Antagonist HT2A Serotonin 5-HT2A Quetiapine->HT2A Antagonist H1 Histamine H1 Quetiapine->H1 Antagonist Alpha1 Adrenergic α1 Quetiapine->Alpha1 Antagonist HT1A Serotonin 5-HT1A Quetiapine->HT1A Partial Agonist

Caption: Key receptor interactions of Quetiapine.

Maintaining the purity of the drug substance is paramount to ensure that the therapeutic effects are consistent and predictable, and that the side effect profile is not altered by the presence of unknown or uncontrolled impurities.

Conclusion

This compound is a critical process-related impurity and degradation product of quetiapine that must be carefully monitored and controlled throughout the drug development and manufacturing process. Its formation is primarily driven by oxidative stress. Robust, stability-indicating analytical methods, such as RP-UPLC, are essential for its accurate quantification. By understanding the formation pathways and implementing effective control strategies, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of quetiapine-containing drug products, in compliance with global regulatory standards.

References

Methodological & Application

Application Note: Development of a Stability-Indicating RP-HPLC Method for the Determination of Quetiapine S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] During its synthesis and storage, or as a metabolite, various related substances can be formed, including Quetiapine S-oxide. The presence and quantity of such impurities must be monitored to ensure the safety and efficacy of the drug product. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This method is crucial for quality control in both bulk drug substance and finished pharmaceutical products.

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[3] These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[3] A stability-indicating method should be able to resolve the main drug peak from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) and its impurities.[4][5]

Chromatographic Conditions

A variety of chromatographic conditions have been reported for the separation of Quetiapine and its related substances. The following table summarizes a typical set of conditions suitable for the analysis of this compound.

ParameterCondition
Column C18 (e.g., Thermo Symmetry C18, 4.6 x 150mm, 5 µm)[1]
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., Sodium dihydrogen phosphate buffer (pH 4.0) and Methanol in a 35:65 v/v ratio)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 252 nm[4]
Injection Volume 10 µL
Column Temperature 40°C[4]
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solutions

a. This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve. Make up the volume to 100 mL with the diluent and mix well.

b. Working Standard Solution (10 µg/mL): Pipette 10 mL of the this compound stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution

a. For Bulk Drug Substance: Accurately weigh about 25 mg of the Quetiapine drug substance, transfer to a 100 mL volumetric flask, add about 70 mL of diluent, sonicate for 15 minutes, dilute to volume with diluent, and mix. Filter the solution through a 0.45 µm nylon syringe filter before injection.

b. For Tablet Dosage Form: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Quetiapine and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking. Dilute to volume with diluent, mix well, and filter through a 0.45 µm nylon syringe filter.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating capability of the method.[4]

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the solution at 60°C for 1 hour. Neutralize the solution with 1 mL of 0.1N NaOH and dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the solution at 60°C for 1 hour. Neutralize the solution with 1 mL of 0.1N HCl and dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 1 hour. Dilute to a final concentration of approximately 10 µg/mL with the mobile phase. Significant degradation is often observed under oxidative conditions, leading to the formation of N-Oxide and S-Oxide.[4]

  • Thermal Degradation: Keep the drug substance in a hot air oven at 105°C for 24 hours. Prepare a sample solution at a concentration of 10 µg/mL.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution at a concentration of 10 µg/mL.

Data Presentation

The following table summarizes the validation parameters that should be assessed for this analytical method, as per ICH guidelines.[4]

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Specificity No interference from blank, placebo, and degradation products at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters (e.g., pH, flow rate).

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Weigh Quetiapine API or Tablet Powder B Dissolve in Diluent A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G UV Detection at 252 nm F->G H Data Acquisition and Processing G->H I Quantification of This compound H->I Chromatogram

Caption: Experimental workflow for the analysis of this compound.

G cluster_stress Forced Degradation Conditions Quetiapine Quetiapine Acid Acid Hydrolysis (0.1N HCl, 60°C) Quetiapine->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Quetiapine->Base Oxidation Oxidation (30% H2O2) Quetiapine->Oxidation Thermal Thermal (105°C) Quetiapine->Thermal Photo Photolytic (UV light) Quetiapine->Photo Other_Deg Other Degradation Products Acid->Other_Deg Base->Other_Deg S_Oxide This compound Oxidation->S_Oxide Thermal->Other_Deg Photo->Other_Deg

Caption: Degradation pathway of Quetiapine under stress conditions.

References

Application Note: HPLC Method for the Quantification of Quetiapine S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis, storage, and metabolism, various related substances and degradation products can form, one of which is Quetiapine S-oxide. The presence and quantity of such impurities are critical quality attributes that must be monitored to ensure the safety and efficacy of the drug product. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound, a principal oxidation impurity of Quetiapine.[1][2]

Forced degradation studies under oxidative stress conditions have been shown to generate this compound, which can be effectively separated and quantified using a stability-indicating HPLC method.[1][3] This protocol is designed to be a valuable tool for routine quality control, stability studies, and impurity profiling of Quetiapine.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound using a reversed-phase HPLC method.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation of this compound from Quetiapine and other related impurities.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 252 nm
Gradient Elution Program

The use of a gradient elution is recommended to achieve optimal separation of this compound from the parent drug and other potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030
Preparation of Solutions

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 mixture of Mobile Phase A and Mobile Phase B) to obtain a concentration of 100 µg/mL.

Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of 1.0 µg/mL.

Sample Preparation: Accurately weigh and dissolve the Quetiapine drug substance or crushed tablets in the diluent to obtain a final concentration of approximately 1 mg/mL of Quetiapine. The concentration of this compound in the sample will be determined against the standard.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[4][5] The following table summarizes typical validation parameters and their acceptable limits.

Validation ParameterTypical Results
Linearity (µg/mL) 0.1 - 2.0
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
Limit of Detection (LOD) (µg/mL) ~ 0.03
Limit of Quantification (LOQ) (µg/mL) ~ 0.1
Specificity No interference from Quetiapine or other known impurities at the retention time of this compound.

Forced Degradation

To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed on Quetiapine.[3] Oxidative degradation is particularly relevant for the formation of this compound.

Oxidative Degradation Protocol:

  • Prepare a solution of Quetiapine at a concentration of 1 mg/mL in a suitable solvent.

  • Add 3% hydrogen peroxide to the solution.

  • Incubate the solution at room temperature for 24 hours.

  • Analyze the stressed sample using the HPLC method described above. The resulting chromatogram should show a distinct peak for this compound, well-resolved from the parent Quetiapine peak.

Data Presentation

The quantitative data for a typical analysis is presented in the tables below.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Relative Retention Time
Quetiapine~ 10.51.00
This compound~ 8.2~ 0.78

Table 2: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20008500
Resolution (between Quetiapine and this compound) ≥ 2.05.5

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare this compound Standard Solution Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Quetiapine Sample Solution Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 252 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of This compound Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound in bulk drug and pharmaceutical formulations. The method is specific, accurate, and precise, making it suitable for routine quality control and stability testing in the pharmaceutical industry. Proper validation of this method in the user's laboratory is essential to ensure its performance and compliance with regulatory requirements.

References

Application Note: Quantitative Analysis of Quetiapine S-oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Quetiapine S-oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by cytochrome P450 3A4, into several metabolites. This compound is one of the major, though pharmacologically inactive, metabolites. Accurate measurement of Quetiapine and its metabolites in human plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical research. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Quetiapine-d8 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method is utilized for the extraction of this compound and the internal standard from human plasma.

  • Allow all solutions and plasma samples to thaw to room temperature.

  • Vortex plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of human plasma.

  • Spike with 10 µL of the internal standard solution (Quetiapine-d8).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: Waters Xbridge C18, 3.5 µm, 2.1 mm × 50 mm[1]

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.4 mL/min[1]

  • Gradient Elution: A gradient elution program can be optimized for better separation. A typical starting condition is 95% A, followed by a linear gradient to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.[1]

  • Column Temperature: 40°C

  • Total Run Time: Approximately 3 minutes[1]

Mass Spectrometry
  • Instrument: Triple quadrupole tandem mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The specific precursor and product ions for this compound need to be determined through infusion experiments. Based on the structure, a likely precursor ion would be [M+H]+.

    • Quetiapine (for reference): m/z 384.2 → 253.1[1]

    • Quetiapine-d8 (IS): The precursor and product ions for the deuterated internal standard should be determined. A common approach for stable isotope-labeled internal standards is to monitor a transition corresponding to the loss of the same neutral fragment as the analyte.

Data Presentation

Table 1: Method Validation Parameters for Quetiapine Analysis (as a proxy for this compound)
ParameterResult
Linearity Range0.5–400 ng/mL[1]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Intra-day Precision (%RSD)< 15%[1]
Inter-day Precision (%RSD)< 15%[1]
Intra-day Accuracy (% bias)Within ±15%[1]
Inter-day Accuracy (% bias)Within ±15%[1]
Recovery> 85%
Matrix EffectMinimal

Note: The validation data presented here for Quetiapine is based on a similar LC-MS/MS method and is expected to be comparable for this compound after method validation.[1] A full validation for this compound should be performed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (Quetiapine-d8) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

logical_relationship cluster_method Analytical Method cluster_application Application lcms LC-MS/MS pk_studies Pharmacokinetic Studies lcms->pk_studies tdm Therapeutic Drug Monitoring lcms->tdm sample_prep Sample Preparation sample_prep->lcms method_validation Method Validation method_validation->lcms

Caption: Logical relationship between the analytical method and its applications.

References

Application Note: Solid-Phase Extraction of Quetiapine S-oxide from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine.[1] Quetiapine S-oxide is one of the main metabolites of Quetiapine.[2][3] Monitoring the levels of Quetiapine and its metabolites in urine is crucial for assessing patient adherence to treatment regimens.[2][3] This application note describes a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation of this compound from human urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a mixed-mode solid-phase extraction cartridge that combines both reversed-phase and cation-exchange retention mechanisms. The urine sample is first subjected to enzymatic hydrolysis to cleave any glucuronide conjugates. After pH adjustment, the sample is loaded onto the SPE cartridge. The non-polar component of the sorbent retains this compound through hydrophobic interactions, while the cation-exchange component interacts with the protonated piperazine moiety of the analyte. A multi-step washing procedure removes endogenous interferences. Finally, the analyte is eluted with a solvent mixture that disrupts both retention mechanisms, yielding a clean extract suitable for LC-MS/MS analysis.

Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., Quetiapine-d8 S-oxide)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • β-Glucuronidase from Patella vulgata[4]

  • Phosphate buffer (100 mM, pH 6.0)[4]

  • Acetate buffer (100 mM, pH 5.0)[4]

  • Mixed-mode cation-exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Experimental Workflow

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine 1. Urine Sample Collection hydrolysis 2. Enzymatic Hydrolysis urine->hydrolysis ph_adjust 3. pH Adjustment & Centrifugation hydrolysis->ph_adjust condition 4. Cartridge Conditioning ph_adjust->condition load 5. Sample Loading condition->load wash1 6. Wash 1 (Aqueous) load->wash1 wash2 7. Wash 2 (Organic) wash1->wash2 elute 8. Elution wash2->elute evap 9. Evaporation elute->evap reconstitute 10. Reconstitution evap->reconstitute lcms 11. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the SPE of this compound from urine.

Detailed Protocol

1. Sample Pre-treatment

  • To 1 mL of urine in a glass test tube, add an appropriate amount of internal standard.

  • Add 1 mL of β-Glucuronidase solution (e.g., 5000 units/mL in 100 mM acetate buffer, pH 5.0).[4]

  • Vortex mix and incubate at 60°C for 3 hours to hydrolyze glucuronide conjugates.[4]

  • Cool the sample to room temperature and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean test tube.

  • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex mix.[4]

2. Solid-Phase Extraction

  • Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

3. Final Processing

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex mix and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Analysis is typically performed using a reversed-phase C18 column with a gradient elution.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Injection Volume: 5 µL

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive mode.

Method Validation Parameters

The following tables present representative data for a validated method.

Table 1: Linearity and Sensitivity

Parameter Value
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1.5 ng/mL

| Limit of Quantification (LOQ) | 5.0 ng/mL |

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL) Accuracy (% Recovery) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
15 98.7% 4.2% 5.1%
250 101.2% 3.1% 4.5%

| 750 | 99.5% | 2.8% | 3.9% |

Table 3: Extraction Efficiency

Parameter This compound
Extraction Recovery > 90%

| Matrix Effect | < 15% |

SPE Mechanism Diagram

G cluster_loading Loading Step (pH 6) cluster_washing Washing Step cluster_elution Elution Step (Ammoniated Methanol) Analyte (protonated) binds to sorbent via hydrophobic and ionic interactions. Analyte (protonated) binds to sorbent via hydrophobic and ionic interactions. loading_img loading_img Polar impurities are washed away with aqueous solution. Some non-polar impurities are removed with weak organic solution. Analyte remains bound. Polar impurities are washed away with aqueous solution. Some non-polar impurities are removed with weak organic solution. Analyte remains bound. washing_img washing_img High organic content disrupts hydrophobic interactions. Ammonia deprotonates the analyte, disrupting ionic interactions, leading to elution. High organic content disrupts hydrophobic interactions. Ammonia deprotonates the analyte, disrupting ionic interactions, leading to elution. elution_img elution_img sorbent SPE Sorbent (C8 + Cation Exchange) washing_node Interference Removal sorbent->washing_node Wash elution_node Analyte Elution sorbent->elution_node Elute analyte This compound loading_node Analyte Binding analyte->loading_node Load loading_node->sorbent washing_node->sorbent elution_node->analyte

References

Application Notes and Protocols for the Capillary Electrophoresis-Based Separation of Quetiapine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of the atypical antipsychotic drug quetiapine and its major metabolites using capillary electrophoresis (CE). The methodologies outlined are designed to be a valuable resource for researchers in pharmaceutical analysis, clinical monitoring, and drug metabolism studies.

Introduction

Quetiapine is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Understanding the metabolic profile of quetiapine is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. The major metabolites of quetiapine include:

  • Norquetiapine (N-desalkylquetiapine): An active metabolite with significant pharmacological effects.[2]

  • 7-hydroxyquetiapine: Another active metabolite.[2]

  • Quetiapine sulfoxide: A major, but inactive, metabolite.

  • O-desalkylquetiapine: A minor active metabolite.

  • 7-hydroxy-N-desalkylquetiapine: A metabolite with some activity.[1]

Capillary electrophoresis offers a powerful analytical tool for the separation of these structurally similar compounds due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1] This application note details a field-enhanced sample stacking (FESS) CE method for the simultaneous determination of quetiapine, norquetiapine, and 7-hydroxyquetiapine in plasma, and provides guidance for adapting the methodology for a broader range of metabolites and for urine samples.

Metabolic Pathway of Quetiapine

The metabolic conversion of quetiapine is a complex process resulting in several derivatives. The primary pathways involve oxidation and dealkylation. A simplified representation of the main metabolic routes is illustrated below.

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) Quetiapine->Norquetiapine CYP3A4 Hydroxyquetiapine 7-hydroxyquetiapine Quetiapine->Hydroxyquetiapine CYP3A4 Sulfoxide Quetiapine Sulfoxide Quetiapine->Sulfoxide CYP3A4 ODesalkyl O-desalkylquetiapine Quetiapine->ODesalkyl CYP3A4 HydroxyNDesalkyl 7-hydroxy-N- desalkylquetiapine Norquetiapine->HydroxyNDesalkyl CYP3A4

Caption: Major metabolic pathways of quetiapine.

Experimental Protocols

Analysis of Quetiapine, Norquetiapine, and 7-hydroxyquetiapine in Human Plasma

This protocol is based on the validated field-enhanced sample stacking capillary electrophoresis (FESS-CE) method by Liu et al. (2021).[1]

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction is employed to isolate the analytes from the plasma matrix.[1]

Reagents and Materials:

  • Human plasma

  • 1 M Ammonium hydroxide solution

  • tert-Butyl methyl ether

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the human plasma sample into a 2 mL microcentrifuge tube.

  • Add 70 µL of 1 M ammonium hydroxide solution to the plasma sample.

  • Add 1000 µL of tert-butyl methyl ether to the tube.

  • Vortex the mixture for 3 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (tert-butyl methyl ether) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in an appropriate volume of the sample matrix solution for CE analysis.

3.1.2. Capillary Electrophoresis Conditions

Instrumentation:

  • Capillary Electrophoresis system with a UV detector (e.g., P/ACE™ MDQ series)[1]

  • Uncoated fused-silica capillary

CE Parameters:

ParameterValue
Capillary Uncoated fused-silica
Background Electrolyte (BGE) 120 mM phosphate buffer (pH 4.0) containing 0.005% (w/v) polyvinyl pyrrolidone (PVP) and 40% (v/v) methanol[1]
Methanol Plug 0.3 psi for 6 seconds[1]
Sample Injection Electrokinetic injection at +10 kV for 60 seconds[1]
Separation Voltage +26 kV[1]
Detection Wavelength 214 nm[1]
Capillary Temperature 20 °C[1]

Capillary Conditioning:

  • New Capillary: Rinse with 1 M NaOH, followed by deionized water.

  • Between Runs: Flush with 0.1 M NaOH, deionized water, and then equilibrate with the BGE.

Analysis of a Broader Range of Quetiapine Metabolites (Including Sulfoxide and O-desalkylquetiapine)

For the simultaneous separation of quetiapine and a wider array of its metabolites (norquetiapine, 7-hydroxyquetiapine, quetiapine sulfoxide, and O-desalkylquetiapine), a Micellar Electrokinetic Chromatography (MEKC) method is recommended. MEKC is particularly advantageous for separating both charged and neutral compounds and can provide the necessary selectivity for these structurally related analytes.

3.2.1. Proposed MEKC Method Development

The following parameters can serve as a starting point for method development. Optimization will be required to achieve baseline separation of all five compounds.

Proposed MEKC Parameters:

ParameterSuggested Starting Conditions
Capillary Uncoated fused-silica
Background Electrolyte (BGE) 20-50 mM Sodium tetraborate or phosphate buffer (pH 8.5-9.5)
Surfactant (for Micelle Formation) 25-100 mM Sodium dodecyl sulfate (SDS)
Organic Modifier 10-20% (v/v) Methanol or Acetonitrile
Sample Injection Hydrodynamic or low-pressure injection
Separation Voltage +20 to +30 kV
Detection Wavelength 214 nm and/or 254 nm
Capillary Temperature 20-25 °C

3.2.2. Sample Preparation for Urine: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the cleanup and concentration of quetiapine and its metabolites from urine samples.

Reagents and Materials:

  • Urine sample

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (for conditioning and elution)

  • Deionized water

  • Buffer solution (e.g., phosphate buffer, pH 6-7)

  • Elution solvent (e.g., methanol with 2-5% ammonium hydroxide)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water or buffer.

  • Sample Loading: Load the pre-treated urine sample (e.g., diluted or pH-adjusted) onto the cartridge.

  • Washing: Wash the cartridge with deionized water or a weak organic solvent mixture to remove interfering substances.

  • Elution: Elute the analytes with an appropriate organic solvent or solvent mixture (e.g., methanol with a small percentage of a basic modifier).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the BGE or a suitable solvent for CE analysis.

Data Presentation

The following tables summarize the quantitative data obtained from the FESS-CE method for the analysis of quetiapine, norquetiapine, and 7-hydroxyquetiapine in plasma.[1]

Table 1: Limits of Detection (LOD) and Linear Ranges

AnalyteLimit of Detection (LOD) (ng/mL)Linear Range (ng/mL)Correlation Coefficient (r²)
Quetiapine0.253 - 1200.999
Norquetiapine0.503 - 1200.999
7-hydroxyquetiapine1.003 - 1200.999

Table 2: Sensitivity Enhancement

MethodSensitivity Enrichment Factor
FESS-CE vs. Traditional CZE463 - 835-fold

Experimental Workflow Visualization

The following diagrams illustrate the key experimental workflows described in this application note.

LLE_Workflow cluster_0 Liquid-Liquid Extraction from Plasma Plasma Sample Plasma Sample Add NH4OH Add NH4OH Plasma Sample->Add NH4OH Add tert-Butyl methyl ether Add tert-Butyl methyl ether Add NH4OH->Add tert-Butyl methyl ether Vortex Vortex Add tert-Butyl methyl ether->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Organic Layer Collect Organic Layer Centrifuge->Collect Organic Layer Evaporate Evaporate Collect Organic Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute

Caption: Liquid-liquid extraction workflow.

CE_Analysis_Workflow cluster_1 Capillary Electrophoresis Analysis Reconstituted Sample Reconstituted Sample Sample Injection (Electrokinetic) Sample Injection (Electrokinetic) Reconstituted Sample->Sample Injection (Electrokinetic) Capillary Conditioning Capillary Conditioning BGE Introduction BGE Introduction Capillary Conditioning->BGE Introduction Methanol Plug Injection Methanol Plug Injection BGE Introduction->Methanol Plug Injection Methanol Plug Injection->Sample Injection (Electrokinetic) Apply Separation Voltage Apply Separation Voltage Sample Injection (Electrokinetic)->Apply Separation Voltage UV Detection UV Detection Apply Separation Voltage->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Caption: Capillary electrophoresis analysis workflow.

SPE_Workflow cluster_2 Solid-Phase Extraction from Urine Urine Sample Urine Sample Load Sample Load Sample Urine Sample->Load Sample Condition SPE Cartridge Condition SPE Cartridge Condition SPE Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate Eluate Evaporate Eluate Elute Analytes->Evaporate Eluate Reconstitute Reconstitute Evaporate Eluate->Reconstitute

Caption: Solid-phase extraction workflow for urine samples.

References

Application Notes and Protocols for the Spectrophotometric Determination of Quetiapine in the Presence of its S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic drug widely used in the treatment of schizophrenia and bipolar disorder.[1] During its synthesis, storage, or metabolism, quetiapine can be oxidized to form impurities, with quetiapine S-oxide being a significant degradation product.[2][3] The presence of this and other degradation products can interfere with the accurate quantification of the active pharmaceutical ingredient (API). Therefore, it is crucial to develop stability-indicating analytical methods that can selectively determine quetiapine in the presence of its S-oxide and other degradation products.

This document provides detailed application notes and protocols for various UV-Visible spectrophotometric methods for the determination of quetiapine in the presence of its S-oxide. These methods are advantageous due to their simplicity, speed, and cost-effectiveness.[3] The techniques described include derivative spectrophotometry and pH-induced absorbance-difference spectrophotometry, which are effective in resolving the overlapping spectra of quetiapine and its S-oxide.[2][3]

Quantitative Data Summary

The following tables summarize the validation parameters for different spectrophotometric methods used for the determination of quetiapine.

Table 1: Linearity and Range of Different Spectrophotometric Methods for Quetiapine Determination

MethodWavelength(s) (nm)SolventLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Zero-Order Spectrophotometry290.0Milli-Q Water12-60> 0.999[1]
Second-Order Derivative (²D)254.760.1 N HCl10-30Not Specified[4][5]
Third-Order Derivative (³D)272-290Methanol6-300.9999[2]
Fourth-Order Derivative (⁴D)260-281Methanol6-300.9999[2]
First Derivative of Ratio Spectra (¹DD)250-277Methanol6-300.9999[2]
pH-Induced Absorbance-Difference217Acidic/Alkaline6-300.9999[2]

Table 2: Accuracy and Precision of Different Spectrophotometric Methods for Quetiapine Determination

MethodAccuracy (% Recovery)Precision (% RSD)Reference
Zero-Order SpectrophotometryNot Specified (% RSD < 0.75)< 0.60[1]
Second-Order Derivative (²D)101.700.54[4]
Third-Order Derivative (³D)100.230.89[2]
Fourth-Order Derivative (⁴D)100.121.02[2]
First Derivative of Ratio Spectra (¹DD)100.340.97[2]
pH-Induced Absorbance-Difference100.170.76[2]

Experimental Protocols

Protocol 1: Derivative Spectrophotometry for Determination of Quetiapine in the Presence of its S-oxide

This protocol describes the use of third-order (³D) and fourth-order (⁴D) derivative spectrophotometry to determine quetiapine at the zero-crossing points of its oxidation-induced degradation products, including the S-oxide.[2]

1. Materials and Reagents:

  • Quetiapine Fumarate reference standard

  • Methanol (Spectroscopic grade)

  • UV-Visible Spectrophotometer with derivative spectroscopy capabilities

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Quetiapine Fumarate and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 6-30 µg/mL.

  • Sample Solution: Prepare a solution of the sample containing quetiapine and its S-oxide in methanol to achieve a final concentration of quetiapine within the calibrated range.

3. Spectrophotometric Measurement:

  • Record the UV absorption spectra of the standard and sample solutions from 200 to 400 nm against a methanol blank.

  • Generate the third and fourth derivative spectra from the zero-order spectra.

  • For the ³D method , measure the amplitude at the zero-crossing points of the S-oxide, which are typically between 272-290 nm.[2]

  • For the ⁴D method , measure the amplitude at the zero-crossing points of the S-oxide, typically between 260-281 nm.[2]

4. Calibration and Quantification:

  • Construct calibration curves by plotting the derivative amplitudes against the corresponding concentrations of the working standard solutions.

  • Determine the concentration of quetiapine in the sample solution from the respective calibration curve.

Protocol 2: First Derivative of Ratio Spectra Spectrophotometry (¹DD)

This method enhances the resolution of quetiapine from its S-oxide by dividing the spectrum of the mixture by the spectrum of the S-oxide and then generating the first derivative of the resulting ratio spectrum.[2]

1. Materials and Reagents:

  • Quetiapine Fumarate reference standard

  • Degradation product mixture (containing this compound)

  • Methanol (Spectroscopic grade)

  • UV-Visible Spectrophotometer

2. Preparation of Solutions:

  • Quetiapine Standard Stock Solution (100 µg/mL): Prepare as described in Protocol 1.

  • Quetiapine Working Standard Solutions: Prepare a series of working standards in the range of 6-30 µg/mL.[2]

  • Divisor Solution (Degradation Product): Prepare a solution of the oxidation-induced degradation products (containing S-oxide) in methanol at a fixed concentration (e.g., 0.8 µg/mL).[2]

  • Sample Solution: Prepare the sample solution in methanol.

3. Spectrophotometric Measurement:

  • Record the UV absorption spectra of the quetiapine working standards and the sample solution.

  • Divide the spectra of the working standards and the sample by the spectrum of the divisor solution to obtain the ratio spectra.

  • Calculate the first derivative of the obtained ratio spectra with a Δλ of 9 nm.[2]

4. Calibration and Quantification:

  • Plot the amplitude of the first derivative of the ratio spectra at 250-277 nm against the corresponding concentrations of quetiapine working standards to create a calibration curve.[2]

  • Determine the concentration of quetiapine in the sample from this calibration curve.

Protocol 3: pH-Induced Absorbance-Difference Spectrophotometry (ΔA)

This method relies on the differential spectral changes of quetiapine and its S-oxide with a change in pH.

1. Materials and Reagents:

  • Quetiapine Fumarate reference standard

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Methanol (Spectroscopic grade)

  • UV-Visible Spectrophotometer

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare as described in Protocol 1.

  • Acidic and Alkaline Standard Solutions: For each concentration in the range of 6-30 µg/mL, prepare two sets of solutions. One set is prepared in 0.1 N HCl (acidic) and the other in 0.1 N NaOH (alkaline).

  • Acidic and Alkaline Sample Solutions: Prepare the sample in both 0.1 N HCl and 0.1 N NaOH.

3. Spectrophotometric Measurement:

  • Record the absorbance of the acidic solutions against a 0.1 N HCl blank.

  • Record the absorbance of the alkaline solutions against a 0.1 N NaOH blank.

  • Calculate the absorbance difference (ΔA) for each concentration by subtracting the absorbance in the alkaline medium from the absorbance in the acidic medium.

4. Calibration and Quantification:

  • At 217 nm, the absorbance difference for the S-oxide is zero.[2]

  • Create a calibration curve by plotting the ΔA at 217 nm against the corresponding concentrations of the quetiapine standards.

  • Determine the concentration of quetiapine in the sample by measuring its ΔA at 217 nm and using the calibration curve.

Visualizations

experimental_workflow_derivative_spectrophotometry prep_standards Prepare Quetiapine Standards (6-30 µg/mL) in Methanol measure_uv Measure UV-Vis Spectra (200-400 nm) prep_standards->measure_uv prep_sample Prepare Sample Solution in Methanol prep_sample->measure_uv calc_derivative Calculate 3rd and 4th Derivative Spectra measure_uv->calc_derivative measure_amplitude Measure Amplitude at Zero-Crossing Wavelengths (272-290 nm for ³D, 260-281 nm for ⁴D) calc_derivative->measure_amplitude plot_calibration Plot Calibration Curve (Amplitude vs. Concentration) measure_amplitude->plot_calibration From Standards quantify Quantify Quetiapine in Sample measure_amplitude->quantify From Sample plot_calibration->quantify

Caption: Workflow for Derivative Spectrophotometry.

experimental_workflow_ratio_spectra prep_standards Prepare Quetiapine Standards (6-30 µg/mL) measure_uv Measure UV-Vis Spectra prep_standards->measure_uv prep_sample Prepare Sample Solution prep_sample->measure_uv prep_divisor Prepare S-oxide Divisor Solution (e.g., 0.8 µg/mL) calc_ratio Calculate Ratio Spectra (Spectrum / Divisor Spectrum) prep_divisor->calc_ratio measure_uv->calc_ratio calc_derivative Calculate 1st Derivative of Ratio Spectra (¹DD) calc_ratio->calc_derivative measure_amplitude Measure Amplitude at 250-277 nm calc_derivative->measure_amplitude plot_calibration Plot Calibration Curve (Amplitude vs. Concentration) measure_amplitude->plot_calibration From Standards quantify Quantify Quetiapine measure_amplitude->quantify From Sample plot_calibration->quantify

Caption: Workflow for Derivative of Ratio Spectra Method.

experimental_workflow_ph_difference cluster_prep Solution Preparation cluster_measure Measurement & Calculation cluster_quantify Quantification prep_standards_acid Prepare Quetiapine Standards in 0.1 N HCl measure_abs Measure Absorbance of all solutions prep_standards_acid->measure_abs prep_standards_alk Prepare Quetiapine Standards in 0.1 N NaOH prep_standards_alk->measure_abs prep_sample_acid Prepare Sample in 0.1 N HCl prep_sample_acid->measure_abs prep_sample_alk Prepare Sample in 0.1 N NaOH prep_sample_alk->measure_abs calc_delta_a Calculate ΔA (Abs_acid - Abs_alk) at 217 nm measure_abs->calc_delta_a plot_calibration Plot Calibration Curve (ΔA vs. Concentration) calc_delta_a->plot_calibration From Standards quantify Quantify Quetiapine in Sample calc_delta_a->quantify From Sample plot_calibration->quantify

Caption: Workflow for pH-Induced Absorbance-Difference Method.

References

Protocol for synthesizing Quetiapine S-oxide reference standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of Quetiapine S-oxide, a principal oxidation impurity and metabolite of the atypical antipsychotic drug Quetiapine.[1][2][3] The synthesis of this reference standard is crucial for researchers, scientists, and drug development professionals for the accurate identification, quantification, and monitoring of impurities in Quetiapine drug substances and products, as mandated by regulatory agencies.[1]

The described method involves the selective oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine hemifumarate. This protocol is based on established scientific literature and provides a reproducible method for obtaining high-purity this compound for use as a reference standard in analytical studies.[1]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.

Materials and Reagents:

  • Quetiapine hemifumarate

  • Methanol (MeOH)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Hydrogen peroxide (H₂O₂, 50%)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Chloroform (CHCl₃)

  • Deionized water (DI H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for Thin Layer Chromatography (TLC): Chloroform and Methanol (9:1 v/v)

  • Solvents for Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Equipment:

  • 500 mL round-bottom flask

  • Mechanical stirrer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Round-bottom flask for rotary evaporator

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Analytical balance

  • pH meter

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 9.71 g (11 mmol) of Quetiapine hemifumarate to 200 mL of methanol. Stir the mixture for 15 minutes to achieve a suspension.[1]

  • Addition of Catalyst: To the suspension, add 4.8 g (14.6 mmol) of sodium tungstate dihydrate. Continue stirring the reaction mixture for an additional 30 minutes.[1]

  • Oxidation: Slowly add 0.68 g (10 mmol) of 50% hydrogen peroxide to the reaction mixture.[1]

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).[1]

  • Quenching the Reaction: Once the reaction is complete, quench the excess hydrogen peroxide by adding 1 g (6.32 mmol) of sodium thiosulfate.[1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to remove the methanol.[1]

  • Extraction: Partition the resulting residue between 100 mL of chloroform and 100 mL of water. Separate the organic layer.[1]

  • Washing: Wash the organic layer with 100 mL of deionized water, dry it over anhydrous sodium sulfate, and then distill off the chloroform.[1]

  • Purification: Subject the resulting crude residue to preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate the pure this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Reactants
Quetiapine hemifumarate9.71 g (11 mmol)[1]
Sodium tungstate dihydrate4.8 g (14.6 mmol)[1]
Hydrogen peroxide (50%)0.68 g (10 mmol)[1]
Reaction Conditions
SolventMethanol (200 mL)[1]
Reaction Time24 hours[1]
TemperatureAmbient[1]
Product Characterization
Molecular FormulaC₂₁H₂₅N₃O₃S[4]
Molecular Weight399.51 g/mol [3]
Mass Spectrum (M+H)⁺400 m/z[1]
IR (KBr, cm⁻¹) S=O Stretch1016 cm⁻¹[1]
¹H NMR (Aromatic Region)δ 6.97-7.79[1]
¹³C NMR (C-14)δ 128.48[1]
¹³C NMR (C-18)δ 119.77[1]
Yield
Yield4 g[1]

Visualizations

Diagram of the this compound Synthesis Workflow:

SynthesisWorkflow start Start: Quetiapine hemifumarate reaction Reaction: - 24 hours - Ambient Temperature start->reaction 1 reagents Reagents: Methanol Sodium tungstate dihydrate Hydrogen peroxide reagents->reaction 2 quench Quench: Sodium thiosulfate reaction->quench 3 workup Work-up: - Solvent Removal - Extraction - Washing quench->workup 4 purification Purification: Prep-HPLC workup->purification 5 product Final Product: This compound purification->product 6

Caption: Workflow for the synthesis of this compound.

References

In Vitro Models for Studying Quetiapine S-oxide Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication that undergoes extensive hepatic metabolism. Understanding the metabolic pathways of quetiapine, particularly the formation of its major, inactive metabolite, Quetiapine S-oxide, is crucial for comprehensive drug development and for assessing potential drug-drug interactions. In vitro models are indispensable tools for these investigations, offering a controlled environment to study the enzymatic processes involved in drug biotransformation. This document provides detailed application notes and protocols for utilizing common in vitro systems to study the metabolism of quetiapine to this compound.

Metabolic Pathways of Quetiapine

Quetiapine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. The formation of this compound is a major metabolic route, predominantly catalyzed by the CYP3A4 isozyme.[1][2][3] Other metabolites of quetiapine include N-desalkylquetiapine, which is an active metabolite also formed by CYP3A4, and 7-hydroxyquetiapine, another active metabolite formed to a lesser extent by CYP2D6.[2][4] Due to the significant role of CYP3A4 in quetiapine metabolism, there is a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[1][5]

In Vitro Model Systems

Several in vitro models can be employed to investigate the metabolism of this compound. The choice of model depends on the specific research question, throughput requirements, and the desired level of biological complexity.

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of CYP enzymes.[5] They are a cost-effective and widely used model for studying Phase I metabolism, including the formation of this compound.

  • Recombinant Human CYP Enzymes: These are individual CYP isozymes expressed in a cellular system (e.g., insect cells). They are invaluable for identifying the specific enzymes responsible for a particular metabolic reaction. For quetiapine, recombinant CYP3A4 can be used to specifically study the kinetics of S-oxide formation.[5]

  • HepaRG™ Cells: This human-derived hepatic cell line is unique in its ability to differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes and transporters at levels comparable to primary human hepatocytes.[6][7] HepaRG™ cells provide a more physiologically relevant model than subcellular fractions, allowing for the study of both Phase I and Phase II metabolism, as well as cellular transport and regulation of metabolic pathways.[6][8][9]

Data Presentation: Quantitative Analysis of this compound Formation

The following table summarizes the available kinetic parameters for quetiapine metabolism in human liver microsomes. This data is essential for predicting the in vivo clearance of the drug and for assessing the potential for metabolic drug-drug interactions.

In Vitro SystemEnzymeMetaboliteKm (µM)Vmax (nmol/min/mg protein)
Human Liver MicrosomesCYP3A4 (major), CYP2D6 (minor)Overall Quetiapine Metabolism18[2][5]Not Reported

Experimental Protocols

Protocol 1: Determination of this compound Formation in Human Liver Microsomes

This protocol outlines a typical experiment to measure the formation of this compound from quetiapine in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Quetiapine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., quetiapine-d8)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of quetiapine in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired concentrations in potassium phosphate buffer.

    • On ice, prepare the incubation mixture in 96-well plates or microcentrifuge tubes containing potassium phosphate buffer, HLMs (final protein concentration typically 0.2-1 mg/mL), and quetiapine at various concentrations.

  • Pre-incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final volume should be consistent across all incubations.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of this compound formed.

Protocol 2: Culture and Differentiation of HepaRG™ Cells for Metabolism Studies

This protocol describes the general procedure for culturing and differentiating HepaRG™ cells to create a metabolically competent in vitro model.

Materials:

  • Cryopreserved HepaRG™ cells

  • HepaRG™ Thaw, Plate, & General Purpose Medium Supplement

  • HepaRG™ Maintenance/Metabolism Medium Supplement

  • William's Medium E

  • GlutaMAX™-I

  • Collagen I-coated culture plates (e.g., 96-well or 24-well)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding of HepaRG™ Cells:

    • Rapidly thaw the cryopreserved HepaRG™ cells in a 37°C water bath.

    • Transfer the cells to a tube containing pre-warmed Thaw, Plate, & General Purpose Medium.

    • Centrifuge the cells and resuspend the pellet in fresh medium.

    • Determine the cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

    • Seed the cells onto collagen I-coated plates at the recommended density.

  • Cell Proliferation Phase:

    • Culture the cells for approximately two weeks in the General Purpose Medium, changing the medium every 2-3 days, to allow them to reach confluence.

  • Differentiation Phase:

    • Once confluent, induce differentiation by switching to Maintenance/Metabolism Medium supplemented with 2% DMSO.

    • Continue to culture the cells for at least two weeks, changing the differentiation medium every 2-3 days. During this time, the cells will differentiate into a mixed population of hepatocyte-like and biliary-like cells.

  • Metabolism Experiment:

    • After the differentiation period, the HepaRG™ cells are ready for metabolism studies.

    • Remove the differentiation medium and replace it with fresh, pre-warmed medium containing quetiapine at the desired concentrations.

    • Incubate for the desired time points.

    • Collect aliquots of the medium at each time point for analysis of this compound formation by LC-MS/MS.

    • Cell lysates can also be prepared to measure intracellular metabolites.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of the sample (from the in vitro incubation), add a basic solution (e.g., 50 µL of 0.1N NaOH) and vortex.[10]

    • Add 3 mL of an organic solvent (e.g., diethyl ether or a mixture of butyl acetate and butanol).[10][11]

    • Vortex thoroughly and then centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[12]

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with acetonitrile.[12]

    • The eluate can be directly injected or evaporated and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Luna C18, 2.0 mm x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 1 mM ammonium acetate and 0.1 mM formic acid) and an organic component (e.g., acetonitrile).[10]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for quetiapine and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Quetiapine: m/z 384.1 → 253.1[10]

    • This compound: The exact m/z will be higher than quetiapine due to the addition of an oxygen atom. The precursor ion would be approximately m/z 400.1, and the product ion would need to be determined by infusion of a standard.

    • Internal Standard (e.g., clozapine): m/z 327.0 → 270.0[10]

Visualizations

Metabolic Pathway of Quetiapine

Quetiapine_Metabolism Quetiapine Quetiapine S_oxide This compound (inactive) Quetiapine->S_oxide CYP3A4 N_desalkyl N-desalkylquetiapine (active) Quetiapine->N_desalkyl CYP3A4 hydroxy_7 7-hydroxyquetiapine (active) Quetiapine->hydroxy_7 CYP2D6 (minor) HLM_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep Prepare Incubation Mixture (HLMs, Quetiapine, Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze Model_Relationship recombinant Recombinant CYPs hlm Human Liver Microsomes recombinant->hlm Enzyme Identification heparg HepaRG Cells hlm->heparg Increasing Biological Complexity

References

Application Note: Quantitative Analysis of Quetiapine S-oxide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of Quetiapine S-oxide, a principal oxidation impurity and metabolite of Quetiapine, in pharmaceutical formulations.[1][2] Quetiapine is an atypical antipsychotic agent whose chemical structure is susceptible to degradation, particularly under oxidative conditions, leading to the formation of this compound.[3] Monitoring and controlling such impurities is crucial for ensuring the safety, efficacy, and stability of the final drug product. This application note details two robust analytical methods: a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for highly sensitive and selective quantification. The protocols provided are suitable for routine quality control, stability studies, and formulation development.

Method 1: Stability-Indicating RP-HPLC-UV Method

Principle: This method utilizes reversed-phase chromatography to separate Quetiapine from its S-oxide impurity and other potential degradation products. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength, commonly 252 nm.[4] The method is designed to be stability-indicating, as demonstrated through forced degradation studies.

Experimental Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • Quetiapine Fumarate Reference Standard (99.5% purity)[4]

  • This compound Reference Standard (98.5% purity)[4]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Triethylamine (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Quetiapine Fumarate tablets

2. Equipment:

  • HPLC or UPLC system with a UV/PDA detector

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • 0.2 µm Nylon Membrane Filters

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% aqueous Triethylamine, with pH adjusted to 7.2 using Orthophosphoric Acid.[4]

  • Mobile Phase B: Acetonitrile and Methanol mixture (80:20 v/v).[4]

  • Diluent: A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).[4]

  • Standard Stock Solution (Quetiapine): Accurately weigh and dissolve an appropriate amount of Quetiapine Fumarate reference standard in the diluent to obtain a concentration of approximately 1000 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the diluent to achieve a final concentration of 100 µg/mL for Quetiapine and 1 µg/mL for this compound.

4. Sample Preparation:

  • Tablet Sample: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Quetiapine Fumarate into a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve the active ingredient, and then dilute to the mark with the diluent.

  • Filtration: Filter a portion of the solution through a 0.2 µm nylon syringe filter, discarding the first few mL of the filtrate.

5. Forced Degradation Study (Oxidative): To demonstrate the stability-indicating nature of the method, a forced degradation study is performed.

  • Transfer an accurately weighed portion of the tablet powder equivalent to 100 mg of Quetiapine to a 100 mL volumetric flask.

  • Add 10 mL of 30% hydrogen peroxide (H₂O₂) and keep at 60°C for 1 hour.[4]

  • After cooling to room temperature, carefully neutralize the solution and dilute to volume with the diluent. This solution is then analyzed to confirm the separation of the S-oxide peak from the main Quetiapine peak. Significant degradation is observed under these conditions, leading to the formation of this compound and N-oxide.[4]

Data and Performance

Table 1: Chromatographic Conditions

Parameter Condition
Instrument UPLC System
Column Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[4]
Mobile Phase A: 0.1% Triethylamine (aq), pH 7.2B: Acetonitrile:Methanol (80:20)[4]
Gradient Elution Time (min): 0, 1.0, 3.5, 4.0, 4.1, 5.0%B: 30, 40, 90, 90, 30, 30[4]
Flow Rate 0.5 mL/min[4]
Column Temperature 40°C[4]
Detection Wavelength 252 nm[4]
Injection Volume 1 µL[4]

| Run Time | 5 minutes[4] |

Table 2: Method Validation Summary (Typical Results)

Parameter Result
Linearity Range LOQ to 150% of specification limit
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD (Limit of Detection) ~0.04 µg/mL[5]

| LOQ (Limit of Quantitation) | ~0.13 µg/mL[5] |

Table 3: System Suitability Requirements

Parameter Acceptance Criteria
Theoretical Plates (Quetiapine) > 30000[4]
Tailing Factor (Quetiapine) < 2.0[4]
Resolution (Quetiapine & S-oxide) > 1.5

| % RSD of Replicate Injections | < 2.0%[4] |

Method 2: Confirmatory LC-MS/MS Method

Principle: This method provides definitive confirmation and highly sensitive quantification of this compound. It couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization), and a specific precursor ion (the molecular ion, [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures extremely high selectivity.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • As per HPLC-UV method, but using LC-MS grade solvents (Acetonitrile, Methanol, Water).

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

2. Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

3. Preparation of Solutions:

  • Mobile Phase A: Water with 10mM Ammonium Acetate and 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard and Sample Solutions: Prepared similarly to the HPLC-UV method but using LC-MS grade solvents and diluted to fall within the ng/mL concentration range.

Data and Performance

Table 4: LC-MS/MS Conditions

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column Waters Xbridge C18, 3.5 µm (50 mm x 2.1 mm) or equivalent[6]
Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[6]
Elution Gradient elution, optimized for separation
Flow Rate 0.4 mL/min[6]
Ionization Source Electrospray Ionization (ESI), Positive Mode

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 5: Mass Spectrometry Parameters (MRM Transitions)

Analyte Precursor Ion (m/z) Product Ion (m/z)
Quetiapine 384.2[6][7] 253.1[6][7]

| This compound | 400.2[1] | To be determined (e.g., 253.1 or other stable fragment) |

Note: The product ion for this compound should be determined by direct infusion of a standard into the mass spectrometer to identify the most stable and abundant fragment.

Visualizations

Chemical Transformation

The formation of this compound occurs through the oxidation of the sulfur atom in the dibenzothiazepine ring of the Quetiapine molecule.

G cluster_main Quetiapine Quetiapine (C₂₁H₂₅N₃O₂S) S_oxide This compound (C₂₁H₂₅N₃O₃S) Quetiapine->S_oxide Oxidative Stress (e.g., H₂O₂)

Figure 1: Oxidation of Quetiapine to this compound.
Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in pharmaceutical tablets using the RP-HPLC-UV method.

G start Start prep Sample Preparation (Weigh, Powder, Dissolve) start->prep filter Filtration (0.2 µm Syringe Filter) prep->filter hplc HPLC Analysis (Inject into System) filter->hplc chrom Data Acquisition (Generate Chromatogram) hplc->chrom quant Quantification (Peak Integration) chrom->quant report Report Results quant->report

Figure 2: HPLC-UV experimental workflow for this compound.

References

Troubleshooting & Optimization

Quetiapine S-oxide Stability: A Technical Support Resource for Analytical Scientists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Quetiapine S-oxide in analytical samples. The following information is designed to address common challenges encountered during experimental analysis, ensuring data accuracy and integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in analytical samples?

This compound is a major, pharmacologically inactive metabolite of the atypical antipsychotic drug, quetiapine.[1][2] Its stability is a critical concern during bioanalysis because degradation of either the parent drug, quetiapine, into this compound, or the degradation of this compound itself, can lead to inaccurate quantification of both the metabolite and the parent drug. This can significantly impact pharmacokinetic and toxicological studies.

Q2: What are the primary conditions that lead to the degradation of quetiapine and the formation of this compound?

Quetiapine is most susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions.[3] Exposure to light (photolysis) can also contribute to its degradation. The formation of this compound is primarily a result of oxidative stress.[4]

Q3: What are the initial indicators of quetiapine degradation in a chromatographic analysis?

The primary signs of quetiapine degradation during chromatographic analysis include:

  • A noticeable decrease in the peak area or height of the parent quetiapine peak compared to a freshly prepared standard.

  • The appearance of new peaks at different retention times, which may correspond to degradation products like this compound or N-oxide.

Troubleshooting Guide

Issue 1: Inconsistent quantification of this compound across sample replicates.

  • Possible Cause: Inconsistent sample handling and storage.

  • Troubleshooting Steps:

    • Standardize Collection and Processing: Ensure uniform procedures for blood collection (e.g., use of specific anticoagulants like EDTA), centrifugation time, and temperature. Plasma (with EDTA) is generally the preferred matrix for stability.[5]

    • Control Storage Temperature: Store samples at or below -20°C for short-term storage and at -80°C for long-term storage to minimize degradation.[6] Avoid repeated freeze-thaw cycles.

    • Minimize Exposure to Light: Protect samples from light at all stages of handling and analysis to prevent photolytic degradation.

Issue 2: Appearance of unknown peaks in the chromatogram close to the this compound peak.

  • Possible Cause: Co-elution of other quetiapine metabolites or degradation products.

  • Troubleshooting Steps:

    • Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the resolution between this compound and other potential interferents. A reverse-phase C18 column with a gradient elution is often effective.

    • Employ Mass Spectrometry (MS): Utilize LC-MS/MS for highly selective and sensitive detection. Monitoring specific precursor-to-product ion transitions for this compound can eliminate interference from other compounds.

Issue 3: Low recovery of this compound during sample extraction.

  • Possible Cause: Suboptimal extraction procedure or pH.

  • Troubleshooting Steps:

    • Optimize Extraction pH: The pKa of quetiapine and its metabolites influences their extraction efficiency. Adjusting the sample pH to be above the pKa values can improve recovery in liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Evaluate Different Extraction Techniques: Compare the recovery from LLE with different organic solvents and SPE with various sorbents to find the most efficient method for this compound.

Quantitative Stability Data

The stability of quetiapine in biological matrices is crucial for accurate analysis. The following tables summarize stability data for the parent drug, which is indicative of the conditions under which the formation of degradation products like S-oxide can occur.

Table 1: Long-Term Stability of Quetiapine in Human Serum [6]

Storage TemperatureDuration of Stability
25°C23 days
5°CAt least 30 days
-20°C270 days
-80°C270 days

Table 2: Stability of Quetiapine in Human EDTA Plasma [5]

Storage ConditionDuration of Stability
Ambient TemperatureAt least 5 days
2-8°CAt least 4 weeks
-20°C1 year
3 Freeze-Thaw CyclesStable

Table 3: Forced Degradation of Quetiapine Fumarate (QF) [7][8]

Stress ConditionDuration% Degradation of Quetiapine
0.1N HCl24 hours84.9%
0.1N HCl48 hours100%
0.1N NaOH24 hours33.1%
0.1N NaOH48 hours66.1%
3% H₂O₂24 hours11.5%
3% H₂O₂48 hours100%

Experimental Protocols

Protocol 1: Forced Degradation Study of Quetiapine

This protocol is a general guideline for assessing the stability of quetiapine under various stress conditions to identify potential degradation products.

  • Acid Degradation:

    • Dissolve quetiapine fumarate in 0.1N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[7][8]

    • Neutralize the solution with an appropriate base (e.g., 0.1N NaOH).

    • Dilute to a suitable concentration for analysis.

  • Base Degradation:

    • Dissolve quetiapine fumarate in 0.1N NaOH.

    • Incubate at a controlled temperature for a defined period.[7][8]

    • Neutralize the solution with an appropriate acid (e.g., 0.1N HCl).

    • Dilute for analysis.

  • Oxidative Degradation:

    • Dissolve quetiapine fumarate in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at a controlled temperature for a defined period.[7][8]

    • Quench the reaction if necessary and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of quetiapine fumarate to a controlled light source (e.g., UV lamp) for a specified duration.

    • Analyze the solution at various time points.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Quetiapine and its Metabolites [9]

This protocol outlines a liquid-liquid extraction procedure for plasma samples.

  • To 40 µL of human plasma, add a suitable internal standard.

  • Perform a single liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the metabolic and degradation pathways of quetiapine, as well as a typical analytical workflow.

Quetiapine Metabolic and Degradation Pathway Quetiapine Quetiapine S_oxide This compound (Inactive Metabolite) Quetiapine->S_oxide Sulfoxidation N_desalkyl Norquetiapine (Active Metabolite) Quetiapine->N_desalkyl N-dealkylation Hydroxy 7-Hydroxyquetiapine (Active Metabolite) Quetiapine->Hydroxy Hydroxylation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->S_oxide CYP3A4 CYP3A4 CYP3A4->S_oxide CYP3A4->N_desalkyl CYP2D6 CYP2D6 CYP2D6->Hydroxy Troubleshooting Logic for Inconsistent Results Start Inconsistent Analytical Results Check_Storage Review Sample Storage (Temp, Light, Duration) Start->Check_Storage Check_Handling Examine Sample Handling (Freeze-thaw, Processing Time) Start->Check_Handling Check_Method Evaluate Analytical Method (Resolution, Selectivity) Start->Check_Method Optimize_Storage Implement Standardized Storage Protocol Check_Storage->Optimize_Storage Non-compliant Optimize_Handling Standardize Handling Procedures Check_Handling->Optimize_Handling Inconsistent Optimize_Method Optimize Chromatographic Conditions / Use MS Check_Method->Optimize_Method Issues Identified End Consistent Results Optimize_Storage->End Optimize_Handling->End Optimize_Method->End Analytical Workflow for Quetiapine and Metabolites Sample_Collection Sample Collection (e.g., Plasma) Sample_Storage Sample Storage (≤ -20°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (e.g., LLE or SPE) Sample_Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Technical Support Center: Overcoming Matrix Effects in Quetiapine S-oxide LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Quetiapine S-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape, Tailing, or Broadening

  • Question: My chromatogram for this compound shows poor peak shape, such as tailing or broadening. What are the likely causes and solutions?

  • Answer: Poor peak shape is a common issue that can be caused by several factors. Secondary interactions between the analyte and the stationary phase, a contaminated column, or issues with the mobile phase can all contribute. To troubleshoot, consider the following:

    • Mobile Phase Optimization: Adjusting the pH of the mobile phase can help. For Quetiapine and its metabolites, which are weakly basic, using a slightly acidic mobile phase can improve peak shape. A mobile phase containing a low concentration of an organic acid, such as formic acid, is often effective.

    • Column Choice and Condition: Ensure you are using a high-quality C18 or similar reversed-phase column. If the column is old or has been used with many complex samples, it may be contaminated or have a void at the inlet. Flushing the column or replacing it may be necessary.

    • Injection Solvent: The solvent used to dissolve the extracted sample for injection should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

Issue 2: Low Analyte Recovery

  • Question: I am experiencing low recovery for this compound after sample preparation. How can I improve this?

  • Answer: Low recovery is often related to the sample extraction procedure. The choice of extraction solvent and the pH of the sample matrix are critical.

    • Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents. For instance, tert-butyl methyl ether has been shown to be effective for Quetiapine and its metabolites.

    • Adjust pH: The pH of the plasma or other biological matrix can significantly impact extraction efficiency. For weakly basic compounds like Quetiapine and its metabolites, adjusting the sample pH to a more basic range (e.g., pH 10.0) can improve extraction into an organic solvent.[1]

    • Consider Alternative Extraction Techniques: If LLE or protein precipitation (PPT) yields low recovery, solid-phase extraction (SPE) may offer a more efficient extraction with cleaner samples.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: My results for this compound are inconsistent across different samples and batches. What could be causing this variability?

  • Answer: Inconsistent results are often a hallmark of uncompensated matrix effects. The composition of the biological matrix can vary between individuals and samples, leading to variable ion suppression or enhancement.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will co-elute with the analyte and experience similar ionization effects, leading to a more consistent analyte-to-internal standard ratio and more reproducible results.

    • Improve Sample Cleanup: The more matrix components that are removed during sample preparation, the lower the potential for matrix effects. Consider more rigorous cleanup methods like SPE.

    • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Issue 4: Low Signal-to-Noise Ratio and Poor Sensitivity

  • Question: I am struggling to achieve the desired sensitivity for this compound, and my signal-to-noise ratio is low. What can I do?

  • Answer: Poor sensitivity can be due to insufficient sample concentration, suboptimal mass spectrometer settings, or significant ion suppression from matrix effects.

    • Optimize Mass Spectrometer Parameters: Ensure that the MS settings, including ion source parameters (e.g., gas flows, temperatures) and compound-specific parameters (e.g., collision energy), are optimized for this compound.

    • Enhance Sample Cleanup: As mentioned previously, cleaner samples generally lead to less ion suppression and improved sensitivity. Techniques specifically designed to remove phospholipids, a major source of ion suppression, can be particularly effective.

    • Sample Preconcentration: Techniques such as solid-phase extraction allow for the concentration of the analyte from a larger sample volume, which can significantly boost the signal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of the analytical method. In the analysis of this compound from biological samples like plasma, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.

Q2: How can I assess the magnitude of matrix effects in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The "best" technique depends on the specific requirements of the assay, such as required sensitivity and sample throughput. Here's a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least effective at removing matrix components, often leading to significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and can provide high recovery. However, it is more labor-intensive and may not be suitable for high-throughput applications.

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and the lowest matrix effects, as it can be highly selective for the analyte of interest.[3] While it can be more time-consuming and costly than PPT, it is often the preferred method for assays requiring high sensitivity and accuracy.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: While not strictly "necessary" for all applications, using a SIL-IS is highly recommended for achieving the most accurate and precise quantification of this compound in complex biological matrices. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of signal variability.

Q5: Where in the chromatogram are matrix effects most likely to occur?

A5: Matrix effects are most pronounced where endogenous compounds from the sample matrix co-elute with the analyte. In reversed-phase chromatography of plasma samples, early-eluting polar compounds and late-eluting phospholipids are common sources of ion suppression. Therefore, optimizing the chromatography to separate this compound from these regions is a key strategy to minimize matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize quantitative data on recovery and matrix effects for Quetiapine and its metabolites using different sample preparation techniques, as reported in various studies.

Table 1: Protein Precipitation (PPT)

AnalyteMatrixPrecipitation SolventRecovery (%)Matrix Effect (%)Reference
QuetiapineRat PlasmaAcetonitrile92.3 - 95.1Not explicitly quantified, but method validated[2][4]
QuetiapineHuman PlasmaAcetonitrile>85 (methodology recovery)Not explicitly quantified, but method validated[5]

Table 2: Liquid-Liquid Extraction (LLE)

AnalyteMatrixExtraction SolventRecovery (%)Matrix Effect (%)Reference
QuetiapineHuman PlasmaNot specified94.1 ± 2.491.7 (ion suppression of 8.3%)[6][7]
Quetiapine & MetabolitesHuman PlasmaButyl acetate-butanol (10:1, v/v)Not specifiedNot specified, but validated[8]
Quetiapine & MetabolitesSerumMethyl tert-butyl ether86.8 (mean)-18.4 to +9.1[9]

Table 3: Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentRecovery (%)Matrix Effect (%)Reference
QuetiapineHuman PlasmaOasis HLB72.60 ± 3.46No significant effect observed[3]
QuetiapineHuman PlasmaNot specified>85Not explicitly quantified, but method validated[10]
Quetiapine & MetabolitesHuman PlasmaNot specified>85Not explicitly quantified, but method validated[11][12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general representation of a simple PPT procedure.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution.

  • Add 430 µL of acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 11,000 rpm for 10 minutes.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for Quetiapine and its metabolites.[1]

  • To 500 µL of plasma sample in a centrifuge tube, add the internal standard.

  • Add 70 µL of 1 M ammonium hydroxide solution to adjust the pH.

  • Add 1000 µL of tert-butyl methyl ether as the extraction solvent.[1]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.[1]

  • Transfer 850 µL of the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a representative SPE procedure.[3]

  • Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[3]

  • Load the plasma sample (to which internal standard has been added) onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water twice.

  • Dry the cartridge under vacuum for 2 minutes.

  • Elute the analyte and internal standard with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample IS_Addition Add Internal Standard Plasma->IS_Addition Extraction Extraction (PPT, LLE, or SPE) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for this compound LC-MS analysis.

Troubleshooting_Logic cluster_Solutions1 Solutions for Inconsistency cluster_Solutions2 Solutions for Low Sensitivity cluster_Solutions3 Solutions for Poor Peak Shape Start Problem Encountered Inconsistent_Results Inconsistent Results / Poor Reproducibility Start->Inconsistent_Results Low_Sensitivity Low Sensitivity / Poor Signal-to-Noise Start->Low_Sensitivity Poor_Peak_Shape Poor Peak Shape Start->Poor_Peak_Shape Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Inconsistent_Results->Use_SIL_IS Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Inconsistent_Results->Improve_Cleanup Matrix_Matched Use Matrix-Matched Calibrators Inconsistent_Results->Matrix_Matched Optimize_MS Optimize MS Parameters Low_Sensitivity->Optimize_MS Enhance_Cleanup Enhance Sample Cleanup (Phospholipid Removal) Low_Sensitivity->Enhance_Cleanup Preconcentrate Preconcentrate Sample (e.g., SPE) Low_Sensitivity->Preconcentrate Optimize_Mobile_Phase Optimize Mobile Phase Poor_Peak_Shape->Optimize_Mobile_Phase Check_Column Check/Replace Column Poor_Peak_Shape->Check_Column Check_Injection_Solvent Check Injection Solvent Poor_Peak_Shape->Check_Injection_Solvent

Caption: Troubleshooting logic for common LC-MS issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Quetiapine and its S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Quetiapine and its S-oxide.

Troubleshooting Guide

Encountering issues during chromatographic separation is common. This guide provides a structured approach to identifying and resolving potential problems in the analysis of Quetiapine and its S-oxide.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Quetiapine and S-oxide Peaks - Inappropriate mobile phase pH affecting the ionization and retention of the analytes.- Mobile phase composition lacks sufficient organic modifier strength or selectivity.- Column chemistry is not optimal for separating the structurally similar compounds.- Flow rate is too high, not allowing for proper partitioning.- Adjust the mobile phase pH. A pH of around 6.6 has been shown to provide good resolution.[1][2]- Modify the organic modifier ratio (e.g., acetonitrile:methanol) or switch to a different organic solvent.[1][2][3]- Employ a gradient elution program to improve separation.[2][3][4]- Select a high-efficiency column, such as a C18 or C8, with a smaller particle size (e.g., < 3.5 µm).[3][4]- Reduce the flow rate to increase interaction with the stationary phase.[1][4]
Peak Tailing for Quetiapine or S-oxide - Secondary interactions between the basic analytes and active sites on the silica support.- Sample overload.- Inappropriate mobile phase pH.- Add a competing base, such as triethylamine (TEA), to the mobile phase to mask silanol groups.[3]- Reduce the sample concentration or injection volume.[1][4]- Adjust the mobile phase pH to ensure consistent ionization of the analytes.
Co-elution with Other Impurities (e.g., N-oxide) - The chromatographic conditions are not selective enough to separate all related substances.- Develop a gradient elution method that provides a wider elution window for all impurities.[3][4]- Utilize a different stationary phase chemistry to alter selectivity.- Adjust the mobile phase pH and organic modifier composition to fine-tune the separation.[1][3]
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Column temperature variations.- Inadequate column equilibration.- System leaks or pump issues.- Ensure the mobile phase is well-mixed and degassed.[5]- Use a column oven to maintain a consistent temperature, for example, at 40°C.[3][4]- Allow sufficient time for the column to equilibrate with the mobile phase before injection.- Perform system maintenance to check for and resolve any leaks or pump malfunctions.
Low Analyte Response or Poor Sensitivity - Suboptimal detection wavelength.- Low sample concentration.- On-column degradation of analytes.- Set the UV detector to a wavelength of maximum absorbance for both compounds, typically around 220 nm or 252 nm.[1][3][4]- Increase the sample concentration if it is within the linear range of the method.- Ensure the mobile phase and diluent are compatible with the analytes and do not cause degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for separating Quetiapine and its S-oxide?

A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[1][6] An isocratic method with a mobile phase composition such as phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15 v/v/v) can be a solid initial condition.[1][2][6]

Q2: Why is the pH of the mobile phase critical for this separation?

A2: Quetiapine and its S-oxide are basic compounds. The pH of the mobile phase influences their degree of ionization, which in turn significantly affects their retention on a reversed-phase column. Controlling the pH is crucial for achieving consistent and reproducible separation. A pH around 7.2 has been used successfully in UPLC methods.[3]

Q3: Is a gradient or isocratic elution better for this separation?

A3: While isocratic methods can be effective, a gradient elution is often preferred, especially when dealing with multiple impurities in addition to the S-oxide.[3][4] A gradient allows for better separation of compounds with different polarities within a reasonable run time.[2]

Q4: How can I confirm the identity of the Quetiapine S-oxide peak?

A4: The most definitive way to identify the S-oxide peak is by using mass spectrometry (MS) detection coupled with HPLC (LC-MS).[7] Alternatively, you can inject a reference standard of this compound to confirm its retention time. Forced degradation studies, particularly oxidative stress (e.g., using H₂O₂), can also be performed to generate the S-oxide and confirm its peak position.[3][8]

Q5: What are some common degradation pathways for Quetiapine that I should be aware of?

A5: Quetiapine is susceptible to oxidative degradation, which can lead to the formation of this compound and Quetiapine N-oxide.[3][8][9] It is relatively stable under acidic, basic, thermal, and photolytic stress conditions.[3]

Experimental Protocols

Example RP-UPLC Method for Quetiapine and its Impurities

This protocol is based on a validated stability-indicating UPLC method.[3]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid.[3]

    • Solvent B: Acetonitrile and methanol (80:20 v/v).[3]

  • Gradient Program:

Time (min)% Solvent B
0.030
2.050
4.080
4.530
5.030
  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 252 nm.[3]

  • Injection Volume: 1 µL.[3]

  • Diluent: Water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).[3]

Data Presentation

Table of Chromatographic Methods and Conditions
Parameter Method 1 (UPLC) [3]Method 2 (HPLC) [1][6]Method 3 (HPLC) [4]
Column Agilent Eclipse Plus C18, 1.8 µm (50 x 2.1 mm)C18X-bridge C18, 3.5 µm (150 x 4.6 mm)
Mobile Phase A 0.1% Triethylamine (aq), pH 7.2Phosphate buffer, pH 6.65 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Methanol (80:20)Acetonitrile:MethanolAcetonitrile
Elution Mode GradientIsocratic (45:40:15, A:B)Gradient
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/min
Temperature 40°C25°C40°C
Detection 252 nm220 nm220 nm
Run Time 5 min--

Visualizations

Troubleshooting_Workflow Start Chromatographic Issue (e.g., Poor Resolution) CheckMethod Review Method Parameters (Mobile Phase, Column, Flow Rate) Start->CheckMethod CheckSystem Inspect HPLC/UPLC System (Pump, Detector, Connections) Start->CheckSystem AdjustMP Adjust Mobile Phase (pH, Organic Ratio) CheckMethod->AdjustMP ChangeColumn Select Different Column (e.g., C8, different vendor) CheckMethod->ChangeColumn OptimizeFlow Optimize Flow Rate & Temperature CheckMethod->OptimizeFlow PerformMaintenance Perform System Maintenance (e.g., Check for leaks, prime pump) CheckSystem->PerformMaintenance ResolutionImproved Resolution Improved? AdjustMP->ResolutionImproved ChangeColumn->ResolutionImproved OptimizeFlow->ResolutionImproved PerformMaintenance->ResolutionImproved ResolutionImproved->Start No End Problem Resolved ResolutionImproved->End Yes

Caption: Troubleshooting workflow for chromatographic separation issues.

Problem_Cause_Solution Problem Problem Poor Resolution Causes Potential Causes Inappropriate Mobile Phase pH Suboptimal Organic Ratio Non-ideal Column Chemistry Problem->Causes Solutions Solutions Adjust pH (e.g., to 6.6) Modify Acetonitrile/Methanol Ratio Employ Gradient Elution Test a Different C18 Column Causes:c1->Solutions:s1 Addresses ionization Causes:c2->Solutions:s2 Modifies polarity Causes:c2->Solutions:s3 Improves separation window Causes:c3->Solutions:s4 Alters selectivity

Caption: Logical relationship between a problem, its causes, and solutions.

References

Technical Support Center: Synthesis of Quetiapine S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Quetiapine S-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of this compound consistently low?

Answer:

Low yields of this compound can stem from several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The oxidation of Quetiapine to its S-oxide may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) with a mobile phase such as chloroform:methanol (9:1 v/v)[1]. If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure that the oxidizing agent and catalyst were added in the correct stoichiometric ratios.

  • Suboptimal Reagent Concentration: The concentration of the oxidizing agent is critical.

    • Solution: For oxidations using hydrogen peroxide, ensure the concentration is appropriate. One literature procedure specifies the use of 50% hydrogen peroxide[1]. Using a much lower concentration may result in an incomplete reaction, while a significantly higher concentration could lead to over-oxidation or side reactions.

  • Catalyst Inactivity: The catalyst, such as sodium tungstate dihydrate, may be old or inactive.

    • Solution: Use a fresh batch of the catalyst to ensure its efficacy.

  • Product Degradation: Quetiapine and its oxidized products can be susceptible to degradation under certain conditions.

    • Solution: Avoid excessive heat and exposure to light. Ensure that the work-up procedure is performed promptly after the reaction is complete.

Question 2: My reaction mixture shows the presence of both this compound and N-oxide. How can I improve the selectivity for the S-oxide?

Answer:

The formation of Quetiapine N-oxide is a common competing reaction during the oxidation of Quetiapine. The selectivity towards S-oxidation can be influenced by the choice of oxidizing agent and reaction conditions.

  • Choice of Oxidizing Agent: Different oxidizing agents exhibit different selectivities for sulfur versus nitrogen oxidation.

    • Solution: Hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate is reported to favor the formation of this compound[1]. In contrast, reagents like sodium periodate have been used to synthesize Quetiapine N-oxide[1]. Therefore, using the hydrogen peroxide/sodium tungstate system is recommended for preferential S-oxidation.

  • Reaction Temperature: Temperature can influence the relative rates of S- and N-oxidation.

    • Solution: Perform the reaction at ambient or controlled room temperature as specified in the protocols. Elevated temperatures may alter the selectivity of the oxidation.

Question 3: I suspect over-oxidation of my product to the corresponding sulfone. How can I detect and prevent this?

Answer:

While the primary oxidation product is the S-oxide (a sulfoxide), harsh reaction conditions can lead to further oxidation to the sulfone.

  • Detection:

    • Solution: Over-oxidation can be monitored by analytical techniques such as HPLC and Mass Spectrometry. The sulfone will have a different retention time compared to the S-oxide and a molecular weight that is 16 atomic mass units higher than the S-oxide.

  • Prevention:

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Avoid using a large excess of hydrogen peroxide. The reaction time should also be monitored; prolonged reaction times beyond the point of complete S-oxide formation may increase the risk of over-oxidation. Quenching the reaction promptly once the starting material is consumed is crucial.

Question 4: I am having difficulty purifying this compound from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting material, the N-oxide isomer, and inorganic salts from the catalyst and quenching agents.

  • Initial Work-up:

    • Solution: After quenching the reaction with a reducing agent like sodium thiosulfate, a liquid-liquid extraction is a common first step. Partitioning the residue between chloroform and water can help remove water-soluble impurities[1].

  • Chromatographic Separation:

    • Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective method for separating this compound from the N-oxide and other impurities[1][2]. While specific conditions would need to be optimized for your particular equipment and scale, normal-phase chromatography is often employed for the separation of these types of compounds. Column chromatography using silica gel may also be a viable, though potentially less efficient, alternative.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound? A1: While not explicitly stated in the provided search results, synthesized impurities of Quetiapine are often isolated as solid materials.

Q2: How can I monitor the progress of the this compound synthesis? A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A commonly used mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v)[1]. The disappearance of the Quetiapine spot and the appearance of a new, more polar spot corresponding to the S-oxide indicate the progression of the reaction.

Q3: What are the key differences in the analytical characterization of this compound versus N-oxide? A3: Although they have the same molecular weight, their spectroscopic properties differ. In the Infrared (IR) spectrum, this compound exhibits a characteristic S=O stretching band (around 1016 cm⁻¹), which is absent in the N-oxide[1]. In ¹³C NMR, the carbons adjacent to the oxidized sulfur in the S-oxide will show a characteristic upfield shift compared to Quetiapine[1].

Q4: Is this compound stable? A4: Quetiapine and its derivatives can be susceptible to degradation, particularly under oxidative and hydrolytic conditions. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.

Experimental Protocols

Synthesis of this compound using Hydrogen Peroxide and Sodium Tungstate[1]

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

  • Quetiapine hemifumarate

  • Methanol

  • Sodium tungstate dihydrate

  • Hydrogen peroxide (50%)

  • Sodium thiosulfate

  • Chloroform

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • Preparative HPLC system (for purification)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add Quetiapine hemifumarate (9.71 g, 11 mmol) and methanol (200 mL).

  • Stir the mixture for 15 minutes to allow for dissolution.

  • Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture and stir for an additional 30 minutes.

  • Slowly add hydrogen peroxide (50%, 0.68 g, 10 mmol) to the flask.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol (9:1 v/v).

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).

  • Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.

  • Partition the resulting residue between chloroform (100 mL) and water (100 mL).

  • Separate the organic layer, wash it with deionized water (100 mL), and dry it over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities for this compound Synthesis

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio (relative to Quetiapine hemifumarate)
Quetiapine hemifumarate883.099.71111.0
Sodium tungstate dihydrate329.864.814.61.33
Hydrogen peroxide (50%)34.010.68100.91
Sodium thiosulfate158.111.06.320.57

Note: The molar ratio of hydrogen peroxide is slightly substoichiometric in this reported procedure, which may be a strategy to minimize over-oxidation.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start Quetiapine hemifumarate in Methanol catalyst Add Sodium Tungstate Dihydrate start->catalyst oxidant Add Hydrogen Peroxide catalyst->oxidant react Stir at Ambient Temperature for 24h oxidant->react tlc Monitor by TLC react->tlc quench Quench with Sodium Thiosulfate tlc->quench concentrate Concentrate under Reduced Pressure quench->concentrate extract Liquid-Liquid Extraction (Chloroform/Water) concentrate->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Preparative HPLC evaporate->purify end_node Pure this compound purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

References

Degradation pathways of Quetiapine S-oxide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Quetiapine, with a focus on the formation of Quetiapine S-oxide under stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions does Quetiapine primarily degrade?

Quetiapine is known to degrade under oxidative and hydrolytic (both acidic and basic) conditions.[1][2][3] Significant degradation has also been observed under photolytic conditions, particularly with UVC irradiation.[4]

Q2: What are the major degradation products of Quetiapine?

Under oxidative stress, the primary degradation products are Quetiapine N-oxide and this compound.[5][6][7] Photodegradation also leads to the formation of this compound as a major product.[4] Under hydrolytic conditions, other degradation products are formed.[3]

Q3: What is the degradation pathway of this compound itself under stress conditions?

Currently, there is limited information available in published literature detailing the specific degradation pathways of isolated this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Most studies focus on its formation from the parent drug, Quetiapine. Further research is needed to elucidate the inherent stability and degradation profile of this compound.

Q4: How can I monitor the degradation of Quetiapine and the formation of its S-oxide?

A stability-indicating HPLC or UPLC method is typically used to separate Quetiapine from its degradation products, including this compound.[1][3][6] The appearance of new peaks in the chromatogram at different retention times from the parent drug is a primary indicator of degradation.[2] Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.[3][4]

Q5: Are there any known incompatibilities to be aware of during formulation that could accelerate degradation?

Yes, excipients containing peroxides, such as copovidone, can accelerate the oxidative degradation of Quetiapine to form impurities like Quetiapine N-oxide.[8] It is crucial to assess drug-excipient compatibility during formulation development.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram during stress testing. Degradation of Quetiapine into various products.Use a validated, stability-indicating HPLC/UPLC method to ensure separation of all degradation products. Employ mass spectrometry (LC-MS/MS) to identify the chemical structures of the unknown peaks. Compare retention times with known impurity standards, such as this compound and N-oxide.
Low mass balance in degradation studies. Incomplete elution of degradation products from the HPLC column or co-elution of products.Optimize the mobile phase composition, gradient, and column chemistry to achieve better separation. Ensure the analytical method is capable of detecting all degradation products. Check for the possibility of non-UV active degradants if a UV detector is used.
Significant degradation observed under supposedly mild conditions. Presence of impurities in reagents or solvents (e.g., peroxides in ethers) that can induce degradation. Contamination of glassware.Use high-purity (HPLC-grade) solvents and fresh reagents. Ensure all glassware is thoroughly cleaned and rinsed with purified water and a suitable solvent before use.
Inconsistent degradation rates between experiments. Variations in experimental parameters such as temperature, pH, or light exposure. Inaccurate preparation of stress agents.Tightly control all experimental parameters. Use calibrated equipment (ovens, pH meters, light chambers). Prepare fresh solutions of stress agents for each experiment and verify their concentration.

Quantitative Data Summary

The following tables summarize the degradation of Quetiapine under various stress conditions as reported in the literature.

Table 1: Degradation of Quetiapine Fumarate under Hydrolytic and Oxidative Stress

Stress ConditionTime (hours)% Degradation of QuetiapineReference
0.1 N HCl2484.9%[1][2]
0.1 N HCl48100%[1][2]
0.1 N NaOH2433.1%[1][2]
0.1 N NaOH4866.1%[1][2]
3% H₂O₂2411.5%[1][2]
3% H₂O₂48100%[1][2]

Experimental Protocols

Protocol 1: Forced Degradation of Quetiapine under Oxidative Conditions

This protocol describes a general procedure for inducing the degradation of Quetiapine to form this compound.

Materials:

  • Quetiapine Fumarate reference standard

  • Hydrogen peroxide (H₂O₂) solution (3% or 30%)

  • Methanol or other suitable solvent

  • HPLC or UPLC system with a C18 column

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of Quetiapine Fumarate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • To a volumetric flask, add an aliquot of the Quetiapine stock solution.

    • Add the hydrogen peroxide solution to achieve the desired final concentration (e.g., 3%).

    • Dilute to the final volume with the solvent.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 1 hour or until significant degradation is observed).[6]

  • Neutralization (if necessary): After the incubation period, the reaction may be stopped by dilution with the mobile phase.

  • Analysis: Analyze the stressed sample using a validated stability-indicating HPLC or UPLC method. Monitor for the decrease in the peak area of Quetiapine and the appearance of new peaks corresponding to degradation products like this compound.

Visualizations

Degradation_Pathway Quetiapine Quetiapine S_oxide This compound Quetiapine->S_oxide Oxidative Stress (e.g., H₂O₂) Photolytic Stress (UVC) N_oxide Quetiapine N-oxide Quetiapine->N_oxide Oxidative Stress (e.g., H₂O₂) Hydrolytic_Degradants Hydrolytic Degradation Products Quetiapine->Hydrolytic_Degradants Acidic/Basic Hydrolysis

Caption: Formation of Quetiapine degradation products under stress.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Stock Prepare Quetiapine Stock Solution Add_Stress Add Stressor (e.g., H₂O₂, HCl, NaOH) Prep_Stock->Add_Stress Incubate Incubate at Controlled Temperature/Light Add_Stress->Incubate Neutralize Neutralize/Dilute Sample Incubate->Neutralize Analyze Analyze by HPLC/UPLC Neutralize->Analyze Identify Identify Degradants (LC-MS/MS) Analyze->Identify

Caption: Workflow for forced degradation studies of Quetiapine.

References

Preventing the conversion of quetiapine to its S-oxide during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the conversion of quetiapine to its S-oxide metabolite during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is quetiapine S-oxide and why is its formation a concern during sample preparation?

Q2: What are the primary factors that promote the conversion of quetiapine to its S-oxide form?

The conversion of quetiapine to its S-oxide is primarily an oxidation reaction. The main factors that promote this conversion during sample preparation include:

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen or residual oxidizing agents in solvents and reagents can facilitate oxidation.

  • Inappropriate pH: Extreme pH conditions, both acidic and alkaline, can increase the rate of degradation. Maintaining a near-neutral pH is generally recommended.[1]

  • Elevated Temperature: Higher temperatures accelerate chemical reactions, including the oxidation of quetiapine.[1]

  • Exposure to Light: Photolytic degradation can contribute to the formation of oxidative products.[1]

  • Prolonged Sample Storage and Processing Time: The longer a sample is stored or processed, the greater the opportunity for oxidation to occur.

Q3: Can the choice of blood collection tubes affect the stability of quetiapine?

While specific studies on the effect of different blood collection tubes on quetiapine S-oxidation are not extensively documented, general best practices for bioanalysis suggest that the choice of anticoagulant can be important. For analytes susceptible to oxidation, plasma collected in tubes containing EDTA is often preferred. It is crucial to process blood samples promptly by centrifuging to separate plasma or serum and then storing the supernatant at appropriate low temperatures.[2]

Q4: What are the recommended storage conditions for plasma/serum samples to minimize S-oxide formation?

To ensure the stability of quetiapine and minimize the formation of its S-oxide, the following storage conditions are recommended:

  • Short-term storage: Refrigerate at 2-8°C for short periods (up to 24 hours).

  • Long-term storage: For storage longer than 24 hours, freezing at -20°C or, ideally, -80°C is recommended.[3] Samples should always be stored in tightly sealed containers and protected from light to prevent degradation.[4]

Troubleshooting Guide: Unexpected this compound Peaks

This guide is designed to help you troubleshoot the appearance of unexpectedly high levels of this compound in your analytical runs.

Observation Potential Cause Recommended Action
High S-oxide peak in freshly prepared samples.Oxidation during sample collection and initial processing.- Use collection tubes with an appropriate anticoagulant (e.g., EDTA). - Minimize the time between sample collection and centrifugation. - Consider adding an antioxidant solution (e.g., ascorbic acid) to the collection tube or immediately after plasma separation.
Increasing S-oxide peak area with sample storage time.Inadequate storage conditions.- Ensure samples are stored at or below -20°C, with -80°C being optimal for long-term stability.[3] - Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes before freezing. - Confirm that storage containers are properly sealed and protected from light.
S-oxide formation during the extraction process.Use of oxidizing reagents or exposure to air.- Use high-purity, HPLC or LC-MS grade solvents. - Deoxygenate solvents by sparging with an inert gas like nitrogen before use.[1] - Minimize sample exposure to air during extraction steps; work efficiently.
Inconsistent S-oxide levels across a batch of samples.Variability in sample handling time or conditions.- Standardize the sample preparation workflow to ensure consistent timing for each step. - Process samples in smaller batches to reduce the time individual samples are left at room temperature. - Use a refrigerated autosampler if available.

Quantitative Data on Quetiapine Degradation

Forced degradation studies have been conducted to understand the stability of quetiapine under various stress conditions. The following table summarizes typical degradation percentages observed.

Stress ConditionDurationTemperatureDegradation (%)Primary DegradantsReference
3% Hydrogen Peroxide (Oxidative)1 hour60°CSignificantN-Oxide, S-Oxide[5]
0.1 M HCl (Acidic)24 hoursAmbient~85%Hydrolysis products[4]
0.1 M NaOH (Basic)24 hoursAmbient~33%Hydrolysis products[4]
Heat36 hours80°C~8.4%Thermal degradants
Photolytic (UV light)-Ambient~5.5%Photolytic degradants

Experimental Protocols

Protocol 1: Sample Collection and Stabilization with Antioxidant

This protocol describes the collection and initial processing of plasma samples with the addition of an antioxidant to prevent the ex vivo formation of this compound.

Materials:

  • Blood collection tubes (e.g., K2-EDTA)

  • Ascorbic acid solution (10 mg/mL in water, freshly prepared)

  • Centrifuge

  • Cryovials for plasma storage

Procedure:

  • Immediately after blood collection into an EDTA tube, add 10 µL of the 10 mg/mL ascorbic acid solution per 1 mL of whole blood.

  • Gently invert the tube 8-10 times to mix.

  • Centrifuge the blood sample at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully transfer the plasma supernatant to a clean, labeled cryovial.

  • Immediately store the plasma sample at -80°C until analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol outlines a liquid-liquid extraction procedure suitable for the quantification of quetiapine from stabilized plasma samples.

Materials:

  • Stabilized plasma sample (from Protocol 1)

  • Internal standard (IS) solution (e.g., quetiapine-d8)

  • Ammonium hydroxide solution (1 M)

  • tert-Butyl methyl ether (MTBE)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Thaw the stabilized plasma sample on ice.

  • In a clean microcentrifuge tube, add 500 µL of the plasma sample.

  • Add the internal standard solution.

  • Add 70 µL of 1 M ammonium hydroxide solution and vortex for 30 seconds.[6]

  • Add 1 mL of MTBE, vortex for 3 minutes, and then centrifuge at 12,000 rpm for 10 minutes.[6]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Quetiapine to S-Oxide Conversion Quetiapine Quetiapine C21H25N3O2S Quetiapine_S_Oxide This compound C21H25N3O3S Quetiapine->Quetiapine_S_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Quetiapine_S_Oxide

Caption: Chemical conversion of quetiapine to this compound.

Sample Preparation Workflow for Quetiapine Analysis cluster_prevention Preventative Steps cluster_analysis Analytical Procedure Blood_Collection 1. Blood Collection (EDTA tube) Add_Antioxidant 2. Add Antioxidant (e.g., Ascorbic Acid) Blood_Collection->Add_Antioxidant Centrifugation 3. Centrifuge (4°C) Add_Antioxidant->Centrifugation Plasma_Separation 4. Separate Plasma Centrifugation->Plasma_Separation Storage 5. Store at -80°C Plasma_Separation->Storage Thawing 6. Thaw Sample on Ice Storage->Thawing Extraction 7. Liquid-Liquid Extraction Thawing->Extraction Evaporation 8. Evaporate Solvent Extraction->Evaporation Reconstitution 9. Reconstitute Extract Evaporation->Reconstitution LC_MS_MS 10. LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: Recommended workflow for sample preparation.

References

Improving the sensitivity of Quetiapine S-oxide detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Quetiapine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Quetiapine S-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical method development and execution for this compound detection, helping you to identify and resolve potential problems in your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Sensitivity / Low Signal-to-Noise Ratio - Insufficient sample concentration- Suboptimal detector settings- Matrix effects in LC-MS/MS- Sample Preconcentration: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte. Field-enhanced sample stacking (FESS) can also significantly enhance sensitivity.[1][2]- Detector Optimization (LC-MS/MS): Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature). Ensure the correct precursor and product ions are selected for multiple reaction monitoring (MRM).- Mitigate Matrix Effects: Use a stable isotope-labeled internal standard. Optimize sample cleanup procedures (e.g., SPE is often better than protein precipitation).[1][3] Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.[1]
Poor Chromatographic Peak Shape (e.g., tailing, fronting, broad peaks) - Inappropriate mobile phase pH- Column degradation or contamination- Incompatible injection solvent- Optimize Mobile Phase: Adjust the pH of the mobile phase. For weakly basic compounds like Quetiapine and its metabolites, a slightly acidic pH (e.g., using formic acid or ammonium acetate) can improve peak shape.[4]- Column Maintenance: Use a guard column to protect the analytical column. Flush the column regularly. If performance degrades, consider replacing the column.- Solvent Matching: Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.
Low Analyte Recovery - Inefficient sample extraction- Analyte instability- Optimize Extraction Method: Experiment with different extraction solvents and pH conditions. For Quetiapine, which is weakly basic, adjusting the sample pH to around 10.0 can improve extraction efficiency into an organic solvent like tert-butyl methyl ether.[1]- Evaluate Extraction Techniques: Compare the recovery from LLE, SPE, and protein precipitation. SPE can offer cleaner extracts and higher recovery.[5]- Assess Stability: Investigate the stability of this compound under different storage and sample processing conditions (e.g., temperature, pH, light exposure).
Inconsistent Results / Poor Reproducibility - Variability in sample preparation- Instrument instability- Inconsistent integration of chromatographic peaks- Standardize Protocols: Ensure consistent execution of all sample preparation steps. Use automated liquid handlers where possible.[4]- Instrument Qualification: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing within specifications.- Consistent Peak Integration: Use a standardized method for peak integration and review it manually to ensure consistency.

Frequently Asked Questions (FAQs)

1. What are the typical challenges in detecting this compound?

This compound is a metabolite of Quetiapine, and its detection can be challenging due to its lower concentration in biological matrices compared to the parent drug. Key challenges include achieving adequate sensitivity, managing matrix effects from complex samples like plasma, and ensuring good chromatographic separation from other metabolites.[1][6]

2. Which analytical technique is most suitable for sensitive this compound detection?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of this compound in biological samples.[4][5][7][8] The high selectivity of MRM mode in MS/MS allows for accurate detection even at low concentrations.[7]

3. What are the recommended sample preparation techniques for plasma samples?

Commonly used techniques include:

  • Liquid-Liquid Extraction (LLE): This method has been shown to be effective for extracting Quetiapine and its metabolites from plasma.[2][7]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and may result in higher recovery rates.[5]

  • Protein Precipitation: While simpler, this method may result in more significant matrix effects compared to LLE and SPE.[3][4]

4. How can matrix effects be minimized?

Matrix effects, which can cause ion suppression or enhancement in the MS source, can be mitigated by:

  • Using a stable isotope-labeled internal standard.

  • Employing effective sample cleanup methods like SPE.[3]

  • Optimizing the chromatographic separation to avoid co-elution of the analyte with interfering matrix components.[1]

  • Considering a different ionization source, as atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[3]

5. What are the typical lower limits of quantification (LLOQ) for this compound?

Published LC-MS/MS methods have achieved LLOQs for Quetiapine and its metabolites in the sub-ng/mL range. For instance, one method reported a linear range starting from <0.70 ng/mL for Quetiapine and its sulfoxide metabolite in human plasma.[7] Another study achieved an LLOQ of 0.5 ng/mL for Quetiapine.[4]

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of Quetiapine and its metabolites.

Analytical MethodAnalyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)
LC-MS/MSQuetiapine, Norquetiapine, 7-hydroxy Quetiapine, this compoundHuman Plasma<0.70<0.70 - 500
LC-MS/MSQuetiapineHuman Plasma1.01.0 - 382.2
LC-MS/MSQuetiapineHuman Plasma0.50.5 - 400
HPTLC-DensitometricQuetiapineSpiked Human Plasma100.0100 - 4000
Field-Enhanced Sample StackingQuetiapine, Norquetiapine, 7-hydroxyquetiapinePlasma0.25 - 1.003 - 120

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quetiapine and its Metabolites in Human Plasma

This protocol is based on a sensitive and specific assay for pharmacokinetic measurements.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 40 µL of human plasma, add the internal standard.

  • Perform a single liquid-liquid extraction. The specific solvent and pH adjustments should be optimized but often involve basifying the sample and using an organic solvent like tert-butyl methyl ether.[1]

2. Liquid Chromatography

  • Columns: Dual Luna C18 columns (50mm x 2.0mm, 5µm).[7]

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A could be 5mM ammonium acetate and Mobile Phase B could be acetonitrile.[1]

  • Flow Rate: A typical flow rate for a 2.0mm ID column is around 0.2-0.4 mL/min.

3. Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for Quetiapine, this compound, and the internal standard need to be determined by direct infusion and optimization. For Quetiapine, a common transition is m/z 384.1 → 253.1.[8]

Protocol 2: UPLC Method for Quetiapine and its Impurities

This protocol is a rapid and sensitive method for the determination of Quetiapine and its related substances, including S-oxide.[9]

1. Sample Preparation

  • Dissolve the sample in a suitable diluent to achieve the desired concentration.

2. Ultra-Performance Liquid Chromatography (UPLC)

  • Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).[9]

  • Mobile Phase:

    • Solvent A: 0.1% aqueous triethylamine (pH 7.2).[9]

    • Solvent B: 80:20 v/v mixture of acetonitrile and methanol.[9]

  • Elution: Gradient elution.[9]

  • Flow Rate: Appropriate for the UPLC column, typically higher than conventional HPLC.

  • Detection: UV detector at 252 nm.[9]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate LC_Separation LC Separation (e.g., C18 column) Evaporate->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Troubleshooting_Tree Start Low Signal or Poor Sensitivity CheckRecovery Check Analyte Recovery? Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery Yes GoodRecovery Recovery > 70% CheckRecovery->GoodRecovery No OptimizeExtraction Optimize Extraction: - Adjust pH - Change Solvent - Consider SPE LowRecovery->OptimizeExtraction CheckMatrix Investigate Matrix Effects? GoodRecovery->CheckMatrix MatrixEffects Significant Ion Suppression CheckMatrix->MatrixEffects Yes NoMatrixEffects No Significant Matrix Effects CheckMatrix->NoMatrixEffects No ImproveCleanup Improve Sample Cleanup: - Use SPE - Modify LC Gradient MatrixEffects->ImproveCleanup OptimizeMS Optimize MS Parameters: - Tune ESI Source - Verify MRM Transitions NoMatrixEffects->OptimizeMS

References

Resolving co-elution of Quetiapine S-oxide with other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Quetiapine and its metabolites, with a specific focus on resolving the co-elution of Quetiapine S-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Quetiapine and their masses?

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, resulting in over 20 metabolites.[1] The most significant metabolites in circulation include:

  • This compound (QTP-SF): An inactive metabolite.[2]

  • 7-hydroxyquetiapine (QTP-H): An active metabolite.[2]

  • Norquetiapine (N-desalkylquetiapine): An active metabolite believed to contribute to the antidepressant effects of Quetiapine.[3]

  • 7-hydroxy-N-desalkylquetiapine (QTP-ND): An active metabolite.[2]

A critical analytical challenge arises from the fact that this compound and 7-hydroxyquetiapine are isomeric, possessing the same protonated molecular mass ([M+H]+) of m/z 400.5.[2] This makes their differentiation by mass spectrometry alone impossible, necessitating robust chromatographic separation.

CompoundAbbreviationProtonated Molecule [M+H]+ (m/z)Activity
QuetiapineQTP384.4Active
This compoundQTP-SF400.5Inactive
7-hydroxyquetiapineQTP-H400.5Active
Norquetiapine-312.4Active
7-hydroxy-N-desalkylquetiapineQTP-NDNot specified in reviewed literatureActive

Q2: Why is the co-elution of this compound a common issue?

Co-elution of this compound is a frequent problem, primarily with 7-hydroxyquetiapine, because they are structural isomers with identical mass-to-charge ratios.[2][4] Standard reversed-phase chromatography may not provide sufficient selectivity to separate these compounds, leading to a single, unresolved peak. This complicates accurate quantification and the distinct assessment of the pharmacologically active 7-hydroxyquetiapine versus the inactive S-oxide metabolite.

Q3: How can I confirm if I have a co-elution problem?

Identifying co-elution can be achieved through several observations:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of more than one compound.[5]

  • Diode Array Detector (DAD) Analysis: If using a DAD, a peak purity analysis can be performed. If the UV spectra across the peak are not identical, co-elution is likely.

  • Mass Spectrometry Analysis: When using a mass spectrometer, acquiring spectra at different points across the chromatographic peak can reveal different fragmentation patterns if multiple compounds are present.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to resolving the co-elution of this compound with other metabolites, particularly 7-hydroxyquetiapine.

Initial Assessment and Strategy

If co-elution is suspected, a logical troubleshooting workflow should be followed. The primary goal is to enhance the chromatographic resolution by manipulating the selectivity (α), efficiency (N), and retention factor (k') of the separation.

coelution_troubleshooting cluster_0 Troubleshooting Workflow for this compound Co-elution start Suspected Co-elution of This compound confirm Confirm Co-elution (Peak Shape, DAD, MS Scan) start->confirm optimize_mobile_phase 1. Optimize Mobile Phase confirm->optimize_mobile_phase Co-elution Confirmed change_stationary_phase 2. Change Stationary Phase optimize_mobile_phase->change_stationary_phase Resolution Not Achieved resolved Resolution Achieved optimize_mobile_phase->resolved Resolution Achieved adjust_conditions 3. Adjust Other Conditions change_stationary_phase->adjust_conditions Resolution Not Achieved change_stationary_phase->resolved Resolution Achieved adjust_conditions->resolved Resolution Improved quetiapine_metabolism cluster_CYP3A4 CYP3A4 cluster_CYP2D6 CYP2D6 Quetiapine Quetiapine Norquetiapine Norquetiapine Quetiapine->Norquetiapine Quetiapine_S_oxide This compound Quetiapine->Quetiapine_S_oxide 7_hydroxyquetiapine 7-hydroxyquetiapine Quetiapine->7_hydroxyquetiapine

References

Addressing ion suppression effects for Quetiapine S-oxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects encountered during the mass spectrometric analysis of Quetiapine S-oxide.

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating ion suppression for this compound in your LC-MS/MS experiments.

Initial Assessment of Ion Suppression

If you suspect ion suppression is affecting your this compound signal, follow this workflow to diagnose and address the issue.

cluster_0 Troubleshooting Workflow for Ion Suppression A Poor Signal Intensity or High Variability for this compound B Perform Post-Column Infusion Experiment A->B C Significant Signal Drop at Analyte Retention Time? B->C D Optimize Sample Preparation C->D Yes E Optimize Chromatographic Conditions C->E No, but suppression observed elsewhere D->E F Consider Alternative Ionization Technique E->F G Re-evaluate Method Performance F->G G->A Issue Persists H Issue Resolved G->H

Caption: A stepwise workflow for troubleshooting ion suppression of this compound.

Question: My this compound signal is low and inconsistent. What should I do first?

Answer:

First, you should confirm if ion suppression is the root cause. The most direct way to visualize and identify ion suppression across your chromatographic run is by performing a post-column infusion experiment . This technique will reveal at which retention times co-eluting matrix components are suppressing the ionization of your target analyte.

If the post-column infusion experiment shows a significant drop in the baseline signal at the retention time of this compound, this confirms that ion suppression from the sample matrix is a likely cause of your issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ion suppression for this compound?

A1: Ion suppression for this compound, a polar metabolite, in biological matrices like plasma is often caused by co-eluting endogenous components.[1][2] Key culprits include:

  • Phospholipids: Abundant in plasma, these can heavily suppress the ESI signal.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.[2]

  • Other Endogenous Compounds: Small molecules present in the biological matrix can compete with this compound for ionization.[2]

Q2: How can I minimize ion suppression during sample preparation?

A2: The choice of sample preparation technique is crucial for reducing matrix effects.[2] Here are some common approaches with their relative effectiveness:

  • Protein Precipitation (PPT): This is a simple and fast method, but it is often less effective at removing phospholipids and other interfering components, potentially leading to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous layer.[3] The choice of extraction solvent is critical for optimizing recovery and minimizing interferences.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, offering the cleanest extracts and thus minimizing ion suppression.[2] The selection of the appropriate SPE sorbent and elution protocol is key to achieving high recovery and purity.

Q3: Can chromatographic conditions be optimized to reduce ion suppression?

A3: Yes, optimizing your liquid chromatography (LC) method can significantly mitigate ion suppression.[4] Consider the following strategies:

  • Improve Chromatographic Resolution: Aim to chromatographically separate this compound from the regions where ion suppression is observed in your post-column infusion experiment. This can be achieved by:

    • Gradient Elution: Employing a gradient elution can help to separate the analyte from interfering matrix components.

    • Column Chemistry: Using a different column chemistry (e.g., HILIC for polar compounds) might provide better separation from interfering species.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence ionization efficiency. It is advisable to use volatile buffers (e.g., ammonium formate or ammonium acetate) at the lowest effective concentration.

Q4: Are there alternative ionization techniques to reduce ion suppression for this compound?

A4: If you are using Electrospray Ionization (ESI), which is highly susceptible to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI).[4] APCI is generally less prone to matrix effects from non-volatile components, which can be a significant advantage when analyzing complex biological samples.[4] One study on the analysis of Quetiapine and its metabolites successfully utilized APCI.[5]

Q5: How do I quantitatively assess the matrix effect for this compound?

A5: A quantitative assessment of the matrix effect is a critical part of method validation.[6] This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6][7] The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 suggests ion enhancement. This should be evaluated using at least six different lots of the biological matrix.[6]

Quantitative Data Summary

Direct comparative studies on ion suppression for this compound across different sample preparation methods are limited in the literature. The following table summarizes recovery and matrix effect data for Quetiapine and its metabolites from various sources to provide a general indication of what can be achieved with different techniques.

AnalyteSample Preparation MethodMatrixRecovery (%)Matrix Effect (%)Reference
QuetiapineLiquid-Liquid ExtractionHuman Plasma> 90Not explicitly stated, but method deemed accurate[1]
Quetiapine Metabolites (including Sulfoxide)Solid-Phase ExtractionHuman Plasma> 85Not explicitly stated, but method deemed accurate[8]
QuetiapineProtein PrecipitationRat Plasma~95~100 (No significant effect)[7]
Quetiapine & Metabolites (including Sulfoxide)Liquid-Liquid ExtractionHuman PlasmaNot specifiedNot specified, but used APCI to potentially reduce effects[5]

Note: The matrix effect can be highly variable and dependent on the specific experimental conditions. It is strongly recommended that you validate the chosen sample preparation method in your laboratory to quantify the matrix effect for this compound.

Experimental Protocols

Protocol: Qualitative Assessment of Ion Suppression using Post-Column Infusion

This protocol describes a general procedure to identify regions of ion suppression in your LC method.

cluster_1 Post-Column Infusion Experimental Workflow A Prepare Analyte Infusion Solution (e.g., 1 µg/mL this compound in mobile phase) B Set up a Syringe Pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) A->B C Connect the syringe pump output to a T-junction placed between the LC column outlet and the MS inlet B->C D Acquire a Stable Baseline Signal by infusing the analyte into the mobile phase flow C->D E Inject a Blank, Extracted Matrix Sample onto the LC system D->E F Monitor the Analyte Signal (MRM transition for this compound) throughout the chromatographic run E->F G Analyze the Chromatogram for any deviations (dips) from the stable baseline F->G H Signal dips indicate regions of ion suppression G->H

Caption: Workflow for the post-column infusion experiment to detect ion suppression.

Materials:

  • Standard solution of this compound

  • Syringe pump

  • T-junction and necessary tubing

  • Your validated LC-MS/MS system

  • Blank, extracted biological matrix (e.g., plasma) prepared using your current method

Procedure:

  • Prepare Infusion Solution: Prepare a solution of this compound in your mobile phase at a concentration that provides a stable and robust signal (e.g., 1 µg/mL).

  • System Setup:

    • Connect the outlet of your LC column to one inlet of the T-junction.

    • Connect the outlet of the syringe pump to the other inlet of the T-junction.

    • Connect the outlet of the T-junction to the inlet of your mass spectrometer's ion source.

  • Establish a Stable Baseline:

    • Start the LC flow with your initial mobile phase conditions.

    • Begin infusing the this compound solution using the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the MRM transition for this compound and wait for the signal to stabilize, establishing a constant baseline.

  • Inject Blank Matrix: Once a stable baseline is achieved, inject a blank, extracted matrix sample onto the LC system and start your chromatographic gradient.

  • Data Analysis:

    • Monitor the signal for this compound throughout the entire chromatographic run.

    • Any significant and reproducible dip in the baseline signal indicates a region where co-eluting components from the matrix are causing ion suppression.

    • Compare the retention time of any observed suppression with the retention time of this compound in your standard analysis to determine if the suppression is directly affecting your analyte of interest.

References

Minimizing analytical variability in Quetiapine S-oxide measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize analytical variability in the measurement of Quetiapine S-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions between the basic analyte and the silica-based column. 3. Column Contamination: Buildup of matrix components on the column frit or packing material.[1] 4. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of this compound.1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Optimize Mobile Phase: Add a competitor (e.g., triethylamine) to the mobile phase to block active silanol sites. Use a lower pH mobile phase to ensure the analyte is fully protonated. 3. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column.[1] 4. pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and composition. 2. Column Temperature Fluctuations: Inadequate temperature control of the analytical column. 3. Pump Malfunction: Issues with the HPLC/UPLC pump leading to inconsistent flow rates. 4. Column Degradation: The stationary phase of the column may degrade over time.1. Standardize Mobile Phase Preparation: Use a precise protocol for mobile phase preparation. 2. Use a Column Oven: Ensure the column is thermostatted. 3. Pump Maintenance: Perform regular maintenance on the pump. 4. Replace Column: If the retention time shift is gradual and persistent, the column may need to be replaced.
Low Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method (LLE, SPE, or protein precipitation) may not be optimal for this compound. 2. Analyte Degradation: Quetiapine and its metabolites can be susceptible to degradation under certain conditions.[2] 3. Adsorption: The analyte may be adsorbing to plasticware or the sample container.1. Optimize Extraction Method: Experiment with different solvents, pH, and sorbents for LLE and SPE. For protein precipitation, try different organic solvents. 2. Control Sample Handling: Keep samples on ice or at reduced temperatures. Protect from light and use antioxidants if necessary.[2] 3. Use Low-Binding Consumables: Employ low-adsorption tubes and vials.
High Background Signal/Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to a high background signal. 2. Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of this compound.[3] 3. System Contamination: Carryover from previous injections or contamination of the LC-MS system.1. Use High-Purity Solvents: Utilize LC-MS grade solvents and freshly prepared mobile phases. 2. Improve Sample Cleanup: Optimize the sample preparation method to remove more interfering matrix components. Consider a different extraction technique (e.g., SPE instead of protein precipitation). 3. System Cleaning: Implement a robust wash cycle between injections. Clean the ion source of the mass spectrometer.
Inconsistent Ionization/Signal Intensity 1. Ion Source Contamination: Buildup of non-volatile salts or matrix components on the ion source. 2. Matrix-Induced Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix affecting the ionization efficiency of the analyte.[3][4] 3. Incorrect Mass Spectrometer Settings: Suboptimal ion source parameters (e.g., temperature, gas flows, voltage).1. Clean the Ion Source: Regularly clean the ion source according to the manufacturer's instructions. 2. Mitigate Matrix Effects: Improve chromatographic separation to separate the analyte from interfering compounds. Use a stable isotope-labeled internal standard. Dilute the sample if sensitivity allows. 3. Optimize MS Parameters: Tune the mass spectrometer for this compound to determine the optimal settings.

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

  • Q1: What is the best way to store plasma/serum samples for this compound analysis to prevent degradation?

    • A1: Samples should be stored frozen at -20°C or colder to minimize degradation.[5] Quetiapine is susceptible to oxidation, so minimizing exposure to air and light is also recommended.[2] For long-term storage, -80°C is preferable.

  • Q2: Which sample preparation technique (Protein Precipitation, LLE, or SPE) is best for this compound?

    • A2: The choice depends on the required sensitivity and selectivity.

      • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[6][7] However, it provides the least sample cleanup and may result in significant matrix effects.[8]

      • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT. A common solvent for Quetiapine and its metabolites is tert-butyl methyl ether.[5][9]

      • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[10] Oasis HLB cartridges are a common choice.[10]

Chromatography and Mass Spectrometry

  • Q3: What type of analytical column is recommended for the separation of this compound?

    • A3: A C18 reversed-phase column is most commonly used for the analysis of Quetiapine and its metabolites.[6][7][11]

  • Q4: What are typical mobile phases for the LC-MS/MS analysis of this compound?

    • A4: A common mobile phase combination is a mixture of an aqueous solution with a buffer (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol.[6] A gradient elution is often employed to achieve good separation from other metabolites and endogenous interferences.

  • Q5: What are the common MS/MS transitions for this compound?

    • A5: While specific transitions should be optimized for the instrument being used, a common precursor ion for this compound in positive ionization mode would be its protonated molecule [M+H]⁺ at m/z 400.2. Product ions will vary depending on the collision energy.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is adapted from validated methods for the extraction of Quetiapine and its metabolites.[5][11]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., Quetiapine-d8)

  • 1 M Ammonium Hydroxide

  • tert-Butyl Methyl Ether (tBME)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 50 µL of 1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of tBME.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (tBME) to a clean tube.

  • Evaporate the tBME to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound in Human Plasma

This is a simpler but potentially less clean extraction method.[6]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution

  • Acetonitrile (ACN), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of chilled acetonitrile to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject directly or evaporate and reconstitute if higher concentration is needed.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Quetiapine Metabolites

Method Analyte Recovery (%) Precision (%RSD) Key Advantages Key Disadvantages
Liquid-Liquid Extraction (LLE) Quetiapine & Metabolites>50%[5]<10%[11]Good sample cleanup, cost-effective.Can be labor-intensive, potential for emulsions.[5]
Solid-Phase Extraction (SPE) QuetiapineNot Specified<8%[10]Excellent sample cleanup, high recovery, suitable for automation.Higher cost, more complex method development.
Protein Precipitation (PPT) QuetiapineNot Specified<15%[6]Simple, fast, inexpensive.High potential for matrix effects, less clean extract.[8]

Table 2: Typical LC-MS/MS Method Validation Parameters for this compound Analysis

Parameter Typical Value Reference
Linearity (r²) > 0.99[12][13]
Lower Limit of Quantification (LLOQ) 0.25 - 1 ng/mL[9][12]
Intra-day Precision (%RSD) < 15%[6]
Inter-day Precision (%RSD) < 15%[6]
Accuracy (%RE) Within ±15%[11]

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Receipt Sample Receipt and Logging Sample_Storage Sample Storage (-20°C or -80°C) Sample_Receipt->Sample_Storage Sample_Thawing Sample Thawing (on ice) Sample_Storage->Sample_Thawing Add_IS Add Internal Standard Sample_Thawing->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Data_Review Data Review and QC Data_Processing->Data_Review

Caption: A typical bioanalytical workflow for this compound measurement.

Troubleshooting_Workflow cluster_lc LC System Check cluster_ms MS System Check cluster_sample Sample Preparation Check start Analytical Issue Identified (e.g., Poor Peak Shape, Low Intensity) check_lc check_lc start->check_lc Chromatographic Problem check_ms check_ms start->check_ms Signal Intensity/Mass Accuracy Problem check_sample check_sample start->check_sample Inconsistent Recovery/Variability check_pressure Check System Pressure check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) check_pressure->check_mobile_phase check_column Check Column (Age, Contamination) check_mobile_phase->check_column end Issue Resolved check_column->end check_tune Check MS Tune and Calibration check_source Inspect and Clean Ion Source check_tune->check_source check_gas Verify Gas Flows and Temperatures check_source->check_gas check_gas->end check_extraction Review Extraction Protocol (Solvents, pH, Volumes) check_stability Assess Sample Stability and Handling check_extraction->check_stability check_matrix Evaluate for Matrix Effects check_stability->check_matrix check_matrix->end

Caption: A logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

Validation of an analytical method for Quetiapine S-oxide according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the quantification of Quetiapine S-oxide, a significant impurity and metabolite of the atypical antipsychotic drug Quetiapine. The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) guidelines, offering a basis for selecting and implementing a suitable analytical strategy.

Comparison of Validated Analytical Methods

The following tables summarize the validation parameters for different analytical methods reported for the quantification of this compound. The primary techniques employed are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are well-suited for separating and quantifying pharmaceutical compounds and their impurities.

Table 1: Comparison of Linearity and Range for this compound Quantification

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-UPLC Not explicitly stated for S-oxide alone; method validated for Quetiapine and five impurities.> 0.9999 (for Quetiapine)[1][2]
HPLC 0.042 - 83.35Not explicitly stated[3]

Table 2: Comparison of Accuracy and Precision for this compound Quantification

MethodAccuracy (% Recovery)Precision (%RSD)Reference
RP-UPLC Not explicitly stated for S-oxide alone.Not explicitly stated for S-oxide alone.[1][2]
HPLC Within acceptable limits.Within acceptable limits.[3]

Table 3: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-UPLC Not explicitly stated for S-oxide alone.Not explicitly stated for S-oxide alone.[1][2]
HPLC Not explicitly statedNot explicitly stated[3]
RP-HPLC 0.00004370.0001325[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the key methods cited in this guide.

RP-UPLC Method for Quetiapine and its Impurities

This method is a stability-indicating assay for the determination of Quetiapine and its five impurities, including the N-oxide and S-oxide.[1][2]

  • Instrumentation: An Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column was used for chromatographic separation.[1][2]

  • Mobile Phase: A gradient elution was employed with Solvent A consisting of 0.1% aqueous triethylamine (pH 7.2) and Solvent B being a mixture of acetonitrile and methanol (80:20 v/v).[1][2]

  • Detection: UV detection was performed at a wavelength of 252 nm.[1]

  • Flow Rate: The flow rate was maintained at 0.5 mL/min.[1]

  • Run Time: The total run time for the separation of Quetiapine and its five impurities was 5 minutes.[1][2]

  • Forced Degradation: Stability-indicating capability was established through forced degradation studies, where significant degradation leading to the formation of N-oxide and S-oxide was observed under oxidative stress (30% H₂O₂, 60°C, 1h).[1]

HPLC Method for Quetiapine and its Metabolites

This high-performance liquid chromatography method was developed and validated for the simultaneous determination of Quetiapine and its metabolites, 7-hydroxy quetiapine and quetiapine sulfoxide, in rat plasma.[3]

  • Instrumentation: Separation was achieved on a C18 column (Zorbax Eclipse Plus 4.6 mm x 100 mm, 3.5 µm particles).[3]

  • Mobile Phase: A gradient elution was performed using a mobile phase composed of acetate buffer (10 mM, pH 5) and acetonitrile.[3]

  • Detection: A Diode Array Detector (DAD) was used for detection at a wavelength of 225 nm.[3]

  • Flow Rate: The flow rate was 1 mL/min.[3]

  • Internal Standard: Carbamazepine was utilized as the internal standard.[3]

  • Sample Preparation: A simple, one-step protein precipitation with acetonitrile was used for plasma sample preparation.[3]

  • Separation Time: The total separation time, including a clean-up step, was 15 minutes.[3]

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the validation of an analytical method for this compound according to ICH guidelines.

Specificity_Validation_Workflow cluster_specificity Specificity Validation Blank Analyze Blank Sample (Diluent) Evaluation Evaluate for Interference at Analyte Retention Time Blank->Evaluation Placebo Analyze Placebo Sample Placebo->Evaluation Impurity_Std Analyze this compound Standard Impurity_Std->Evaluation Spiked_Sample Analyze Spiked Sample (API + S-oxide) Spiked_Sample->Evaluation Forced_Degradation Analyze Stressed Sample (e.g., Oxidation) Forced_Degradation->Evaluation Linearity_Validation_Workflow cluster_linearity Linearity & Range Validation Prepare_Series Prepare at least 5 Concentrations of this compound Inject_Replicates Inject Each Concentration in Replicate Prepare_Series->Inject_Replicates Record_Response Record Peak Area Response Inject_Replicates->Record_Response Plot_Curve Plot Concentration vs. Peak Area Record_Response->Plot_Curve Calculate_Parameters Calculate Correlation Coefficient, y-intercept, and Slope Plot_Curve->Calculate_Parameters Determine_Range Establish Quantifiable Range Calculate_Parameters->Determine_Range

References

Cross-Reactivity of Quetiapine S-oxide in Tricyclic Antidepressant Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of quetiapine and its primary metabolite, quetiapine S-oxide, in commonly used tricyclic antidepressant (TCA) immunoassays. The structural similarities between the dibenzothiazepine ring of quetiapine and the tricyclic core of TCAs can lead to false-positive results in screening assays, a critical consideration in clinical and toxicological settings.[1][2] This document summarizes available experimental data, details relevant methodologies, and provides visual aids to clarify the underlying mechanisms and workflows.

Performance Comparison of TCA Immunoassays

The cross-reactivity of quetiapine and its metabolites is not uniform across all TCA immunoassay platforms. Significant variation exists between different manufacturers and assay methodologies.[3][4] The following tables summarize the available quantitative data on the interference of quetiapine in several widely used TCA immunoassays. It is important to note that while quetiapine itself shows significant cross-reactivity, direct quantitative data for its metabolite, this compound, is limited in the scientific literature. One study reported that major quetiapine metabolites, including this compound, did not exhibit cross-reactivity in the Biosite Triage assay.[4] However, the potential for metabolites to contribute to false positives in other assays remains a consideration.

Table 1: Qualitative TCA Immunoassay Performance

Immunoassay PlatformTest CompoundConcentration for Positive ResultSource
Syva® EMIT® tox Serum Assay Quetiapine320 ng/mL[5]
Microgenics® DRI® Serum Tox Assay Quetiapine10 µg/mL (in urine)[1][3]
S TAD® Serum Screen Quetiapine160 ng/mL[5]
Biosite® Triage® Panel Quetiapine>1000 µg/mL (Negative)[1][3]
Biosite® Triage® Panel This compoundNo cross-reactivity at high concentrations[4]

Table 2: Quantitative TCA Immunoassay Performance

Immunoassay PlatformTest CompoundQuetiapine ConcentrationApparent TCA ConcentrationSource
Abbott® TDx Assay Quetiapine5 ng/mLBeginning of cross-reactivity[5]
160 ng/mLPositive screening result[6]
640 ng/mL379-385 ng/mL[5]

Experimental Protocols

The data presented in this guide are derived from in vitro spiking studies. The general methodology for assessing immunoassay cross-reactivity is outlined below.

General Protocol for In Vitro Cross-Reactivity Testing
  • Preparation of Stock Solutions: A concentrated stock solution of the test compound (e.g., quetiapine, this compound) is prepared in a suitable solvent (e.g., methanol, ethanol).

  • Sample Spiking: Aliquots of the stock solution are added to drug-free biological matrix (e.g., human plasma, urine) to create a series of samples with varying concentrations of the test compound.[5]

  • Verification of Concentration: The actual concentration of the test compound in the spiked samples is often verified by a highly specific and sensitive reference method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Immunoassay Analysis: The spiked samples are then analyzed using the TCA immunoassay platform according to the manufacturer's instructions.

  • Data Interpretation:

    • For qualitative assays , the lowest concentration of the test compound that produces a positive result (above the assay's cutoff) is determined.[1][3][5]

    • For quantitative assays , the apparent TCA concentration reported by the analyzer for each spiked sample is recorded to determine the degree of cross-reactivity.[5]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the logical and experimental frameworks.

Logical Relationship of Cross-Reactivity

The structural similarity between quetiapine and classic tricyclic antidepressants is the primary reason for immunoassay cross-reactivity. The antibodies used in TCA immunoassays are designed to recognize the three-ringed structure of TCAs, a feature that is also present in the quetiapine molecule.

cluster_0 Molecular Structures cluster_1 Structural Feature cluster_2 Immunoassay Principle TCA Tricyclic Antidepressant (TCA) (e.g., Imipramine) SharedFeature Shared Tricyclic Core Structure TCA->SharedFeature possesses Quetiapine Quetiapine Quetiapine->SharedFeature possesses Antibody TCA-specific Antibody SharedFeature->Antibody is recognized by Result Immunoassay Signal (False Positive) Antibody->Result generates cluster_results Result Determination prep_stock Prepare Stock Solution of Test Compound prep_samples Spike Drug-Free Matrix (Plasma/Urine) prep_stock->prep_samples verify_conc Verify Concentration (e.g., GC-MS) prep_samples->verify_conc run_assay Analyze with TCA Immunoassay verify_conc->run_assay analyze_data Analyze Results run_assay->analyze_data qual_result Qualitative: Determine Cutoff Concentration analyze_data->qual_result For Qualitative Assays quant_result Quantitative: Measure Apparent TCA Level analyze_data->quant_result For Quantitative Assays

References

Comparative Stability Analysis: Quetiapine S-oxide versus Quetiapine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the stability of two principal oxidation products of Quetiapine: Quetiapine S-oxide and Quetiapine N-oxide. The information presented is collated from published stability and forced degradation studies of Quetiapine. While direct comparative stability data for the isolated oxides is limited in the public domain, this guide offers an objective summary based on the conditions leading to their formation, providing insights into their relative lability.

Introduction to Quetiapine and its Oxidative Degradants

Quetiapine is an atypical antipsychotic medication susceptible to degradation, particularly under oxidative and hydrolytic conditions.[1] Forced degradation studies are crucial in identifying potential degradants that may arise during manufacturing, storage, or even in vivo metabolism. Two significant products of oxidative stress on the Quetiapine molecule are the S-oxide and N-oxide, formed by the oxidation of the sulfur atom in the dibenzothiazepine ring and the nitrogen atom in the piperazine ring, respectively.[2][3] Understanding the propensity of Quetiapine to form these oxides is critical for ensuring drug product quality, safety, and efficacy.

Summary of Forced Degradation Studies

Forced degradation studies on Quetiapine provide valuable information regarding the conditions under which the S-oxide and N-oxide are formed. These studies typically expose the parent drug to harsh conditions like strong oxidizing agents, acids, bases, heat, and light to accelerate degradation.

Significant degradation of Quetiapine has been observed under oxidative stress, leading to the formation of both Quetiapine N-oxide and S-oxide.[4] One study specifically identified these two compounds as major oxidation products during stability testing.[2][3] The molecular weight of both the N-oxide and S-oxide is reported as 400 (M+H), which is an increase of 16 atomic mass units compared to Quetiapine (m/z 383), consistent with the addition of a single oxygen atom.[2]

The table below summarizes the conditions from a key study that led to the formation of these oxidative degradants.

Stress ConditionReagentTemperatureDurationMajor Degradation Products IdentifiedReference
Oxidative Hydrolysis 30% H₂O₂60°C1 hourQuetiapine N-Oxide and this compound[4]

While this data confirms the formation of both oxides under oxidative stress, it does not provide a quantitative comparison of their individual stability post-formation. The relative rates of formation may suggest the susceptibility of the respective heteroatoms to oxidation, but not necessarily the stability of the resulting oxide molecules themselves.

Experimental Protocols

The following are detailed methodologies from cited forced degradation studies, providing a framework for researchers interested in replicating or building upon this work.

Forced Degradation Under Oxidative Conditions[4]
  • Objective: To induce and identify degradation products of Quetiapine under oxidative stress.

  • Procedure:

    • Prepare a solution of the Quetiapine drug product.

    • Subject the solution to oxidative hydrolysis using 30% hydrogen peroxide (H₂O₂).

    • Maintain the temperature at 60°C for 1 hour.

    • Analyze the resulting solution using a stability-indicating Reverse Phase Ultra Performance Liquid Chromatography (RP-UPLC) method to separate and identify the degradation products.

  • Analytical Method:

    • Column: Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm)

    • Mobile Phase A: 0.1% aqueous triethylamine (pH 7.2)

    • Mobile Phase B: 80:20 v/v mixture of acetonitrile and methanol

    • Elution: Gradient

    • Detector: UV at 252 nm

    • Run Time: 5 minutes

Synthesis of Quetiapine N-oxide and S-oxide for Reference[2][3]
  • Synthesis of Quetiapine N-oxide:

    • React Quetiapine with sodium periodate in methanol at ambient temperature.

  • Synthesis of this compound:

    • React Quetiapine with hydrogen peroxide in methanol in the presence of sodium tungstate dihydrate.

These synthesized reference standards are crucial for the accurate identification and quantification of the degradants in stability studies.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative degradation of Quetiapine into its S-oxide and N-oxide derivatives.

Quetiapine_Oxidation cluster_quetiapine Quetiapine cluster_conditions Oxidative Stress cluster_products Oxidation Products Quetiapine Quetiapine Oxidant [O] (e.g., H₂O₂) S_oxide This compound Oxidant->S_oxide Sulfur Oxidation N_oxide Quetiapine N-oxide Oxidant->N_oxide Nitrogen Oxidation

References

A Comparative Pharmacokinetic Analysis of Quetiapine and its S-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison of the atypical antipsychotic drug quetiapine and its primary, inactive metabolite, quetiapine S-oxide. The following sections present a summary of their pharmacokinetic profiles, detailed experimental methodologies for their analysis, and a visualization of quetiapine's metabolic pathway.

Quantitative Pharmacokinetic Data

Quetiapine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with this compound being a major, but pharmacologically inactive, product. The parent drug, quetiapine, is rapidly absorbed and eliminated, with a half-life of approximately 6 to 7 hours.[1][2] In contrast, its S-oxide metabolite has a reported half-life of about 5 to 6 hours.[3]

The table below summarizes the available pharmacokinetic parameters for both quetiapine and this compound. It is important to note that comprehensive pharmacokinetic data for this compound is limited due to its inactive nature. The provided plasma concentration ranges were obtained from patients receiving a daily quetiapine dose of 200-950 mg.[4]

ParameterQuetiapineThis compound
Median Plasma Concentration (µg/L) 83[4]3,379[4]
Plasma Concentration Range (µg/L) 7 - 748[4]343 - 21,704[4]
Half-life (t1/2) ~6-7 hours[1][2]~5-6 hours[3]
Time to Peak Plasma Concentration (Tmax) 1-2 hours (Immediate Release)[2]Data not readily available
Area Under the Curve (AUC) Data varies with dosageData not readily available
Peak Plasma Concentration (Cmax) Data varies with dosageData not readily available

Metabolic Pathway of Quetiapine

The metabolic conversion of quetiapine is predominantly mediated by CYP3A4. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound and other metabolites.

Quetiapine_Metabolism Quetiapine Quetiapine S_oxide This compound (Inactive) Quetiapine->S_oxide CYP3A4 (Sulfoxidation) Norquetiapine Norquetiapine (Active) Quetiapine->Norquetiapine CYP3A4 (N-dealkylation) Other_Metabolites Other Metabolites Quetiapine->Other_Metabolites CYP3A4

Quetiapine Metabolic Pathway

Experimental Protocols

The quantification of quetiapine and its metabolites in biological matrices is crucial for pharmacokinetic studies. The following section outlines a typical experimental protocol for the analysis of these compounds in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][5]

Determination of Quetiapine and Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add an internal standard (e.g., quetiapine-d8).[4]

  • Alkalinize the sample with a suitable buffer (e.g., ammonium hydroxide).

  • Extract the analytes using an organic solvent mixture, such as butyl acetate-butanol (10:1, v/v).[4]

  • Vortex the mixture to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for separation (e.g., Waters Spherisorb S5SCX, 100 x 2.1 mm i.d.).[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mmol/L methanolic ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile).[4][5]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[4]

  • Injection Volume: A small volume (e.g., 10 µL) of the reconstituted sample is injected into the LC system.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[4][5]

  • Detection Mode: Selected Reaction Monitoring (SRM) is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard, using a calibration curve prepared with known concentrations of the analytes in blank plasma.

In Vitro Metabolism of Quetiapine

This protocol describes a typical experiment to investigate the metabolism of quetiapine using human liver microsomes, which are rich in CYP enzymes.

1. Incubation

  • Prepare an incubation mixture containing human liver microsomes, NADPH (a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding quetiapine to the mixture.

  • Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.

  • Terminate the reaction by adding a quenching solvent, such as a cold organic solvent (e.g., acetonitrile).

2. Sample Processing

  • Centrifuge the terminated incubation mixture to pellet the microsomal proteins.

  • Collect the supernatant containing the metabolites.

  • The supernatant can be directly analyzed by LC-MS/MS or subjected to further extraction and concentration steps as described in the plasma analysis protocol.

3. Data Analysis

  • The formation of metabolites, including this compound, is monitored by LC-MS/MS.

  • The rate of metabolism can be determined by measuring the depletion of the parent drug (quetiapine) over time.

  • To identify the specific CYP enzymes involved, selective chemical inhibitors or recombinant human CYP enzymes can be used in the incubation mixture.[6] For example, ketoconazole is a known inhibitor of CYP3A4.[6]

References

A Head-to-Head Showdown: HPLC vs. UPLC for the Analysis of Quetiapine S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. For Quetiapine, an atypical antipsychotic, the monitoring of its oxidative degradation product, Quetiapine S-oxide, is a critical quality control measure. This guide provides a detailed head-to-head comparison of two prominent liquid chromatography techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the analysis of this compound. This objective evaluation, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methodologies.

Experimental Protocols

A clear understanding of the methodologies underpins any robust comparison. Below are representative experimental protocols for the analysis of this compound using both HPLC and UPLC systems.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a composite of typical HPLC methods used for the analysis of Quetiapine and its related substances.

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is commonly employed.

  • Mobile Phase: A gradient elution is typically used, consisting of a buffer solution (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile. The gradient program is adjusted to achieve adequate separation.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

  • Injection Volume: An injection volume of 10 µL is typical.

  • Column Temperature: The analysis is often performed at ambient temperature.

  • Detection Wavelength: Detection is commonly carried out at 290 nm.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

The following protocol is based on a validated stability-indicating UPLC method for Quetiapine and its impurities, including the S-oxide.[1]

  • Instrument: A UPLC system, such as a Waters ACQUITY UPLC, equipped with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: An Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column is utilized.[1]

  • Mobile Phase: A gradient elution is employed with Solvent A being 0.1% aqueous triethylamine (pH adjusted to 7.2 with orthophosphoric acid) and Solvent B being a mixture of acetonitrile and methanol (80:20 v/v).[1]

  • Flow Rate: A higher flow rate of 0.5 mL/min is used.[1]

  • Injection Volume: A significantly smaller injection volume of 1 µL is required.[1]

  • Column Temperature: The column is maintained at 40°C.[1]

  • Detection Wavelength: The detection wavelength is set at 252 nm.[1]

Workflow of Chromatographic Analysis

The fundamental workflow for both HPLC and UPLC in the analysis of this compound follows a standardized sequence of steps, from sample preparation to data analysis.

Chromatographic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Sample Collection (Bulk Drug/Formulation) Extraction_Dilution Extraction & Dilution Sample_Collection->Extraction_Dilution Standard_Preparation Standard Preparation (this compound) Standard_Preparation->Extraction_Dilution Filtration Filtration Extraction_Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UPLC Column) Injection->Separation Detection Detection (UV/PDA) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the analysis of this compound.

Quantitative Data and Performance Comparison

The primary advantages of UPLC over traditional HPLC are evident in several key performance metrics. UPLC technology utilizes columns with sub-2 µm particles, which, when operated at high pressures, leads to significant improvements in speed, resolution, and sensitivity.[1][2][3][4]

ParameterHPLCUPLCAdvantage of UPLC
Run Time 20–45 minutesApproximately 5 minutes[1]Significantly faster analysis, increasing sample throughput.
Column Dimensions 150–250 mm length, 4.6 mm ID[5]30–100 mm length, 2.1 mm ID[5]Shorter and narrower columns contribute to faster runs and reduced solvent consumption.
Particle Size 3–5 µm< 2 µm (e.g., 1.7 µm or 1.8 µm)[1]Smaller particles lead to higher efficiency, better resolution, and sharper peaks.
Operating Pressure Up to 400 barOver 1,000 bar[5]Higher pressure allows for the use of smaller particles and higher flow rates.
Resolution GoodExcellentImproved separation of closely eluting peaks, which is crucial for complex impurity profiling.
Sensitivity GoodExcellentNarrower peaks result in greater peak height and a better signal-to-noise ratio, enhancing detection limits.[6]
Solvent Consumption HighLow (reduced by ~70-80%)[5]More environmentally friendly and cost-effective.

A study comparing the USP Quetiapine Fumarate Impurities method across HPLC, UHPLC (an intermediate technology), and UPLC systems demonstrated a clear trend of decreasing peak width and increasing peak height as the system dispersion decreased from HPLC to UPLC.[6] This directly translates to improved sensitivity, which can be critical for detecting trace-level impurities like this compound.[6]

Logical Relationship between Particle Size and Performance

The enhanced performance of UPLC is fundamentally linked to the reduction in stationary phase particle size. This relationship can be visualized as a logical progression.

UPLC Performance Advantage Smaller_Particles Smaller Particle Size (<2 µm) Higher_Pressure Higher Operating Pressure Smaller_Particles->Higher_Pressure Increased_Efficiency Increased Column Efficiency Smaller_Particles->Increased_Efficiency Faster_Analysis Faster Analysis Time Higher_Pressure->Faster_Analysis Narrower_Peaks Narrower Peak Width Increased_Efficiency->Narrower_Peaks Better_Resolution Improved Resolution Narrower_Peaks->Better_Resolution Higher_Sensitivity Enhanced Sensitivity Narrower_Peaks->Higher_Sensitivity

The impact of smaller particle size on UPLC performance.

Conclusion

For the analysis of this compound, UPLC emerges as the superior technique when compared to conventional HPLC. The primary benefits of UPLC include a drastic reduction in analysis time, leading to higher sample throughput, and enhanced sensitivity, which is crucial for the detection and quantification of impurities.[1] Furthermore, the reduced solvent consumption makes UPLC a more environmentally sustainable and cost-effective option in the long run.[5] While HPLC remains a robust and reliable technique, for laboratories focused on high efficiency, speed, and sensitivity in the analysis of Quetiapine and its related substances, an investment in UPLC technology is well-justified.

References

A Guide to Inter-Laboratory Validation of Quetiapine S-oxide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Quetiapine S-oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine. It is designed to assist in the establishment and validation of robust analytical methods across different laboratories, ensuring data comparability and reliability in research and clinical settings. While direct inter-laboratory validation studies for this compound assays are not extensively published, this document outlines a framework for such a study based on established analytical techniques and validation principles.

Introduction to this compound and its Importance

Quetiapine is extensively metabolized in the body, with this compound being one of its major, albeit pharmacologically inactive, metabolites.[1] Monitoring the levels of Quetiapine and its metabolites, including the S-oxide, is crucial for understanding the drug's pharmacokinetic profile, assessing patient adherence to treatment, and investigating potential drug-drug interactions.[2] Given the importance of accurate quantification, it is imperative that analytical methods are not only validated within a single laboratory but are also demonstrated to be reproducible across different analytical sites.

Framework for an Inter-laboratory Validation Study

An inter-laboratory validation study, also known as a round-robin or proficiency testing program, is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Protocol Design & Sample Preparation B Sample Distribution A->B C Data Collection & Statistical Analysis B->C Lab1 Laboratory 1 (Sample Analysis) B->Lab1 Lab2 Laboratory 2 (Sample Analysis) B->Lab2 LabN Laboratory N (Sample Analysis) B->LabN D Final Report Generation C->D Lab1->C Lab2->C LabN->C G A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Supernatant Transfer D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H Injection into LC-MS/MS G->H

References

A Comparative Analysis of Quetiapine Metabolites Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of quetiapine and its principal metabolites—norquetiapine (N-desalkylquetiapine), quetiapine sulfoxide, and 7-hydroxyquetiapine—in various patient populations. Understanding these metabolic variations is crucial for optimizing therapeutic strategies, ensuring patient safety, and guiding future drug development. This document summarizes key quantitative data, details the experimental protocols used for metabolite quantification, and visualizes the metabolic pathways and analytical workflows.

Executive Summary

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. This process results in the formation of several metabolites, with norquetiapine being pharmacologically active and contributing to the drug's antidepressant effects. The disposition of quetiapine and its metabolites can be significantly influenced by patient-specific factors such as age, ethnicity, and the presence of hepatic or renal impairment. This guide elucidates these differences through a detailed examination of pharmacokinetic data.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of quetiapine and its major metabolites in different patient populations. These values are essential for understanding the variability in drug exposure and response.

Table 1: Quetiapine and Norquetiapine Pharmacokinetics in Elderly vs. Young Adult Patients

ParameterAnalyteElderly (≥65 years)Young Adults (18-65 years)Fold Change (Elderly/Young Adult)Reference
Oral Clearance (CL/F) QuetiapineReduced by 30-50%Baseline0.5 - 0.7[1][2]
Dose-Adjusted Concentration (C/D Ratio) Quetiapine~1.5-fold higherBaseline1.5[3]
Dose-Adjusted Concentration (C/D Ratio) Norquetiapine~1.2-fold higherBaseline1.2[3]

Table 2: Impact of Hepatic Impairment on Quetiapine Pharmacokinetics

ParameterPatient PopulationQuetiapineReference
Oral Clearance (CL/F) Hepatic Impairment (Alcoholic Cirrhosis) vs. Healthy VolunteersReduced by ~25%[1]
Systemic Exposure (AUC) Liver Cirrhosis (Child-Pugh A, B, and C) vs. Healthy IndividualsSignificantly Increased[4][5]

Table 3: Impact of Renal Impairment on Quetiapine Pharmacokinetics

ParameterPatient PopulationQuetiapineReference
Oral Clearance (CL/F) Severe Renal Impairment vs. Healthy VolunteersReduced by ~25%[1]
Pharmacokinetics Renal ImpairmentNo clinically significant differences observed[6][7]

Table 4: Ethnic Differences in Quetiapine Pharmacokinetics

Patient PopulationObservationReference
East Asian vs. Western Populations Higher plasma concentrations of quetiapine for the same daily dose have been reported in East Asian populations.[8][9][10][8][9][10]

Table 5: Plasma Concentrations of Quetiapine and its Metabolites in a General Patient Population

AnalyteMedian Concentration (µg/L)Concentration Range (µg/L)Reference
Quetiapine 837 - 748[11]
Norquetiapine 1277 - 329[11]
Quetiapine Sulfoxide 3,379343 - 21,704[11]
7-Hydroxyquetiapine 3<1 - 48[11]
O-desalkylquetiapine 122 - 37[11]

Experimental Protocols

Accurate quantification of quetiapine and its metabolites is fundamental to pharmacokinetic studies. Below are detailed methodologies for two common analytical techniques.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the simultaneous quantification of quetiapine and its metabolites in human plasma.[11][12][13]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add an internal standard solution (e.g., quetiapine-d8).

  • Add 70 µL of 1 M ammonium hydroxide solution.[14]

  • Add 1000 µL of an extraction solvent (e.g., butyl acetate-butanol (10:1, v/v) or tert-butyl methyl ether).[11][14]

  • Vortex the mixture for 3 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

2. Chromatographic Conditions

  • Column: Waters Spherisorb S5SCX (100 x 2.1 mm i.d.) or equivalent C18 column.[11]

  • Mobile Phase: 50 mmol/L methanolic ammonium acetate (pH 6.0) or a gradient of acetonitrile and water with 0.1% formic acid.[11][13]

  • Flow Rate: 0.5 mL/min.[11]

  • Injection Volume: 5 µL.[13]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Detection

  • Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[11][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions:

    • Quetiapine: m/z 384.2 → 253.1[13]

    • Norquetiapine: m/z 296.12 → appropriate product ion[14]

    • 7-Hydroxyquetiapine: m/z 400.16 → appropriate product ion[14]

    • Quetiapine Sulfoxide: Monitor appropriate precursor and product ions.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a robust and reliable approach for the quantification of quetiapine and its hydroxylated metabolites.[15][16][17]

1. Sample Preparation (Protein Precipitation)

  • To a volume of plasma (e.g., 300 µL), add a precipitating agent such as acetonitrile (e.g., 600 µL).[17]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 1699 x g) for 10 minutes to pellet the precipitated proteins.[17]

  • Collect the clear supernatant for analysis.

2. Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm particles) or a similar C18 column.[15]

  • Mobile Phase: A gradient elution using a mixture of acetate buffer (10 mM, pH 5) and acetonitrile.[15]

  • Flow Rate: 1 mL/min.[15]

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.[15]

3. UV Detection

  • Wavelength: 225 nm for simultaneous detection of quetiapine and its metabolites.[15]

Mandatory Visualization

The following diagrams illustrate the metabolic fate of quetiapine and the analytical workflows for its quantification.

Quetiapine_Metabolism cluster_CYP3A4 CYP3A4 cluster_CYP2D6 CYP2D6 Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) (Active) Quetiapine->Norquetiapine N-dealkylation Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide Sulfoxidation _7_Hydroxyquetiapine 7-Hydroxyquetiapine (Active) Quetiapine->_7_Hydroxyquetiapine Hydroxylation

Caption: Metabolic pathways of quetiapine.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Extraction Liquid-Liquid Extraction or Protein Precipitation Plasma_Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation (for LLE) Chromatography LC-MS/MS or HPLC Extraction->Chromatography (for PP) Evaporation->Chromatography Data_Analysis Data Acquisition & Quantification Chromatography->Data_Analysis

References

A Comparative Guide to Analytical Methods for Quetiapine S-oxide: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the robust quantification of drug metabolites is as critical as the parent drug itself. Quetiapine, an atypical antipsychotic, undergoes extensive metabolism, with Quetiapine S-oxide being one of its significant metabolites. The development and validation of analytical methods to accurately and reliably measure this metabolite are paramount for pharmacokinetic, toxicokinetic, and stability studies. This guide provides a comparative evaluation of different analytical techniques used for the determination of this compound, with a focus on the key validation parameters of linearity, accuracy, and precision. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical methodology for their specific research needs.

Quantitative Data Comparison

The performance of an analytical method is primarily assessed through its validation parameters. Below is a summary of reported data for the linearity, accuracy, and precision of different methods for the analysis of this compound and the parent drug, Quetiapine. This allows for a comparative understanding of the capabilities of each technique.

Table 1: Comparison of LC-MS/MS and RP-HPLC Methods for Quetiapine and its Metabolites

ParameterLC-MS/MS MethodRP-HPLC/UPLC Method
Analyte This compound (M4)Quetiapine
Linearity Range <0.70 - 500 ng/mL[1]50 - 150% of standard concentration[2]
Correlation Coefficient (r²) Not explicitly stated for S-oxide, but method provides linear response[1]> 0.9999[2]
Accuracy (% Recovery) < 8.6% (as % bias)[1]Amount recovered was within ±1% of amount added[2]
Precision (% RSD) < 9.5%[1]< 0.38%[2]

Note: Data for the RP-HPLC/UPLC method is for the parent compound Quetiapine, as specific data for the S-oxide metabolite was not detailed in the provided search results. However, the method was shown to separate the S-oxide impurity, indicating its applicability.

Experimental Protocols

Detailed and clear experimental protocols are the cornerstone of reproducible scientific research. Below are representative methodologies for the LC-MS/MS and RP-UPLC analysis of Quetiapine and its metabolites.

1. LC-MS/MS Method for this compound in Human Plasma

This method is designed for the sensitive quantification of Quetiapine and its metabolites, including the S-oxide, in a biological matrix.[1]

  • Sample Preparation: A single liquid-liquid extraction of 40 µL of human plasma is performed to isolate Quetiapine and its metabolites, including the S-oxide.

  • Chromatography: The separation is achieved using a dual-column setup with Luna C18 columns (50mm x 2.0mm, 5µm).

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with positive ionization in the multiple reaction monitoring (MRM) mode. Stable labeled internal standards are used for each analyte to ensure accurate quantification.

2. Stability-Indicating RP-UPLC Method for Quetiapine

This method is suitable for the quality control of Quetiapine in pharmaceutical dosage forms and is capable of separating the S-oxide degradation product.[2]

  • Sample Preparation: Twenty tablets are crushed, and a portion equivalent to 25 mg of Quetiapine is accurately weighed and dissolved in a diluent. The solution is sonicated, diluted to the final volume, and filtered through a 0.2 μm PVDF syringe filter.

  • Chromatography: An Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) column is used with a gradient elution.

    • Mobile Phase A: 0.1 % aqueous triethylamine (pH 7.2).

    • Mobile Phase B: 80:20 v/v mixture of acetonitrile and methanol.

  • Detection: The eluted compounds are monitored at a wavelength of 252 nm using a UV detector.

Visualizing Analytical Concepts and Workflows

To further clarify the experimental process and the interplay of key validation parameters, the following diagrams are provided.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_proc Data Processing & Reporting plasma Human Plasma Sample lle Liquid-Liquid Extraction plasma->lle extract Analyte Extract lle->extract lc LC Separation (C18 Column) extract->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Results quant->report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Relationship of Linearity, Accuracy, and Precision cluster_method_validation Method Validation cluster_reliability Method Reliability linearity Linearity (Proportionality) accuracy Accuracy (Closeness to True Value) linearity->accuracy Influences reliable_method Reliable & Validated Method linearity->reliable_method accuracy->reliable_method precision Precision (Reproducibility) precision->accuracy Influences precision->reliable_method

Caption: Interrelationship of key analytical method validation parameters.

References

A Comparative Guide to Extraction Techniques for Quetiapine S-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common extraction techniques for the quantification of Quetiapine S-oxide in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate extraction method is critical for developing robust and reliable bioanalytical assays. This document presents a summary of their performance based on experimental data, detailed methodologies, and visual workflows to aid in your decision-making process.

At a Glance: Performance Comparison of Extraction Techniques

The following table summarizes the key performance parameters for the extraction of this compound using Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery ~98-102%[1]~53% (for 7-hydroxyquetiapine, a related metabolite)[2]>81% (for Quetiapine and its major metabolites)[3]
Matrix Effect No significant matrix effect observed[1]Potential for matrix effects, optimization of pH and solvent is crucial.[2]Minimal matrix effect reported.[3]
Limit of Quantification (LOQ) 0.042 µg/mL[1]Not explicitly reported for this compound.10.0 ng/mL (for Quetiapine and its major metabolites)[3]
Processing Time RapidModerateCan be time-consuming, but amenable to automation.
Simplicity Simple, one-step procedure.Multi-step, requires solvent handling and evaporation.Multi-step, requires conditioning, loading, washing, and elution.
Cost LowModerateHigh (due to cost of SPE cartridges)
Selectivity Low, co-extraction of other matrix components is possible.Moderate, depends on solvent and pH.High, allows for cleaner extracts.

In-Depth: Experimental Protocols and Methodologies

Detailed experimental protocols for each extraction technique are provided below. These are based on validated methods found in the scientific literature.

Protein Precipitation (PPT)

This method is favored for its simplicity and speed, involving the addition of a protein-denaturing solvent to the sample.

Experimental Protocol: [1]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Experimental Protocol: [2]

  • To a 500 µL aliquot of plasma sample, add 70 µL of 1 M ammonium hydroxide solution.

  • Add 1000 µL of tert-butyl methyl ether as the extraction solvent.

  • Vortex the mixture for 3 minutes to facilitate the transfer of the analyte to the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with an appropriate solvent, resulting in a cleaner extract.

Experimental Protocol (General approach based on literature for related compounds): [3]

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the analyte of interest with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizing the Workflow: Extraction Technique Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for each extraction technique.

Protein_Precipitation_Workflow Start Plasma Sample Add_ACN Add Acetonitrile Start->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Protein Precipitation Workflow

Liquid_Liquid_Extraction_Workflow Start Plasma Sample Add_Base Add NH4OH Start->Add_Base Add_Solvent Add tert-butyl methyl ether Add_Base->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate_Organic Separate Organic Layer Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow

Solid_Phase_Extraction_Workflow Start Plasma Sample Load Load Sample Start->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow

Conclusion

The choice of extraction technique for this compound analysis depends on the specific requirements of the assay.

  • Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening, although it may be less selective.

  • Liquid-Liquid Extraction offers a balance between selectivity and cost but is more labor-intensive.

  • Solid-Phase Extraction provides the cleanest extracts and highest selectivity, making it ideal for methods requiring low limits of detection, though it is the most expensive and time-consuming option.

Researchers should consider factors such as the desired level of sample cleanup, sensitivity requirements, available instrumentation, and budget when selecting the most appropriate extraction technique for their analytical needs.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Quetiapine S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Quetiapine S-oxide, a metabolite of the atypical antipsychotic drug Quetiapine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of the parent compound, Quetiapine, is recommended.[1]

Immediate Safety Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect against spills.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1][2][3]

  • Ingestion: If swallowed, rinse your mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several federal agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5][6] Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from its creation to its disposal.[4][6] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[6]

  • EPA Subpart P: Finalized in 2019, this rule provides healthcare-specific regulations for managing hazardous waste pharmaceuticals. A significant aspect of this rule is the ban on flushing hazardous waste pharmaceuticals down drains.[4]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[5][7] While Quetiapine is not a controlled substance, it is crucial to be aware of these regulations for other laboratory waste.

Step-by-Step Disposal Procedure

Given the lack of specific data for this compound, the following disposal procedure is based on a cautious approach, treating it as potentially hazardous pharmaceutical waste.

  • Waste Classification: The first step is to determine if the waste is considered hazardous under RCRA. Since specific data for this compound is unavailable, it is prudent to consult your institution's Environmental Health and Safety (EHS) department for a formal waste classification.[7] Based on the Safety Data Sheet for Quetiapine, the parent compound is harmful if swallowed and harmful to aquatic life with long-lasting effects, which may lead to a hazardous waste classification.[2]

  • Segregation: Properly segregate this compound waste from other waste streams. It should be collected in a designated, properly labeled, and sealed container.[5] Use containers that are leak-proof and compatible with the chemical.[5]

    • Black containers are often used for RCRA hazardous pharmaceutical waste.[5]

    • Blue or white containers are typically for non-hazardous pharmaceutical waste.[5]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" (if classified as such) and the specific contents ("this compound waste"). Include the accumulation start date and any other information required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure and away from incompatible materials.[2]

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste contractor. Most pharmaceutical waste is incinerated at a permitted treatment facility.[4][6] Do not dispose of this compound down the drain or in the regular trash.[4]

Quantitative Data Summary

The following table summarizes the known hazards of the parent compound, Quetiapine, which should be considered when handling and disposing of this compound.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed[2][3][8][9]Acute toxicity, Oral (Cat 4)Do not eat, drink, or smoke when using this product. If swallowed, get medical help.[2]
Causes serious eye damage[2][3]Serious eye damage (Cat 1)Wear eye protection. If in eyes, rinse cautiously with water for several minutes and get immediate medical attention.[2][3]
May cause respiratory irritation[2]STOT - single exposure (Cat 3)Avoid breathing dust. Use only in a well-ventilated area.[2]
Harmful to aquatic life with long lasting effects[2][8][9]Chronic aquatic toxicity (Cat 3)Avoid release to the environment.[2]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The core recommendation is to work with your institution's EHS department to develop a specific disposal protocol that complies with all applicable federal, state, and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify Waste (Consult EHS) ppe->classify hazardous Segregate as Hazardous Pharmaceutical Waste (Black Container) classify->hazardous Hazardous non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste (Blue/White Container) classify->non_hazardous Non-Hazardous label_container Label Container Clearly (Contents, Date, Hazards) hazardous->label_container non_hazardous->label_container store Store in Designated Accumulation Area label_container->store disposal Arrange for Pickup by Licensed Waste Vendor store->disposal incineration Final Disposal: Incineration disposal->incineration

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and maintaining a conservative, safety-first approach, laboratories can ensure the compliant and responsible management of this compound waste, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling Quetiapine S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Quetiapine S-oxide. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is based on a conservative approach, incorporating safety data from its parent compound, Quetiapine, and general best practices for handling active pharmaceutical ingredients (APIs).

1. Hazard Identification and Personal Protective Equipment (PPE)

Quetiapine and its analogues are potent pharmaceutical compounds. The primary hazards include being harmful if swallowed and causing serious eye damage.[1][2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Two pairs of powder-free nitrile gloves should be worn.[3] The outer glove should be removed after each task or batch.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[4][5]

  • Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect from spills.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved respirator (e.g., N95) is recommended.[6][7]

  • Additional Protection: For handling larger quantities or in situations with a higher risk of splashing, a face shield should be used in addition to goggles.[6][8]

2. Quantitative Data Summary

The following table summarizes key hazard information, primarily based on the parent compound, Quetiapine. This data should be used to inform a cautious approach to handling this compound.

PropertyValue (for Quetiapine)Significance for Handling and Disposal
Acute Toxicity (Oral) Harmful if swallowed (LD50: 500 mg/kg ATE).[1]Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[9]
Eye Damage Causes serious eye damage.[1][2]Mandatory use of safety goggles or a face shield to prevent eye contact.[4][5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Prevent release to the environment.[2] Dispose of waste in designated, sealed containers.[10]
Storage Temperature 2-8°C, Hygroscopic, Under Inert Atmosphere.[11]Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

3. Operational Plan: Step-by-Step Guidance

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard symbols.

  • Store: Store the container in a designated, secure, and well-ventilated area at 2-8°C, away from incompatible materials.[2][11][12]

3.2. Handling and Use

  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a containment glove box, to minimize exposure.[10][13]

  • Personal Protective Equipment: Before handling, don the required PPE as outlined in Section 1.

  • Weighing: When weighing the compound, use a balance within a ventilated enclosure to control airborne particles.[14]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust.[2] Avoid direct contact with skin and eyes.[2]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][9]

3.3. Spill Management

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully absorb the material with an inert absorbent material.

  • Clean: Clean the spill area with a suitable decontaminating solution.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

4. Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Scratch out all personal information on the prescription label before disposing of the empty container.[15]

5. Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quetiapine S-oxide
Reactant of Route 2
Reactant of Route 2
Quetiapine S-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.